molecular formula C12H18N2O2 B1628294 N-(5-amino-2-methoxyphenyl)pentanamide CAS No. 901581-42-8

N-(5-amino-2-methoxyphenyl)pentanamide

Número de catálogo: B1628294
Número CAS: 901581-42-8
Peso molecular: 222.28 g/mol
Clave InChI: WXIJCMMIBKRMFY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(5-amino-2-methoxyphenyl)pentanamide is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-amino-2-methoxyphenyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-amino-2-methoxyphenyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(5-amino-2-methoxyphenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-4-5-12(15)14-10-8-9(13)6-7-11(10)16-2/h6-8H,3-5,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIJCMMIBKRMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589566
Record name N-(5-Amino-2-methoxyphenyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901581-42-8
Record name N-(5-Amino-2-methoxyphenyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

synthesis of N-(5-amino-2-methoxyphenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-(5-amino-2-methoxyphenyl)pentanamide

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of N-(5-amino-2-methoxyphenyl)pentanamide, a valuable bifunctional building block for pharmaceutical and materials science research. The presented two-step synthetic pathway is designed for efficiency, scalability, and high purity, starting from the commercially available precursor, 2-methoxy-5-nitroaniline. The core strategy involves an initial acylation to form the amide bond, followed by a robust reduction of the nitro group. This document details the underlying chemical principles, step-by-step experimental protocols, characterization data, and critical safety considerations. The guide is structured to serve as a self-validating system for researchers, scientists, and drug development professionals, ensuring reproducibility and a thorough understanding of the process causality.

The synthesis of N-(5-amino-2-methoxyphenyl)pentanamide is most efficiently approached via a two-step sequence. This strategy prioritizes the use of stable, readily available starting materials and employs high-yielding, well-documented reaction classes.

The chosen synthetic pathway involves:

  • Acylation: A nucleophilic acyl substitution reaction between 2-methoxy-5-nitroaniline and pentanoyl chloride to form the intermediate, N-(2-methoxy-5-nitrophenyl)pentanamide.

  • Reduction: The selective reduction of the aromatic nitro group on the intermediate to the corresponding primary amine, yielding the final product.

This approach is advantageous because it avoids handling a potentially unstable diamine precursor and allows for straightforward purification at each stage. The electron-withdrawing nature of the nitro group in the starting material modulates the nucleophilicity of the aniline amine, a factor that must be managed during the acylation step. The subsequent reduction is a well-established transformation with multiple reliable methods available.[1][2][3]

Synthetic_Workflow Start 2-Methoxy-5-nitroaniline Intermediate N-(2-methoxy-5-nitrophenyl)pentanamide Start->Intermediate Step 1: Acylation Pentanoyl Chloride, Base Final N-(5-amino-2-methoxyphenyl)pentanamide Intermediate->Final Step 2: Reduction Raney Ni, Hydrazine Hydrate Validation_Flow cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction A_Start Start Reaction A_Monitor Monitor by TLC (3-4 hours) A_Start->A_Monitor A_Check Is Starting Material Consumed? A_Monitor->A_Check A_Continue Continue Stirring (1 hour increments) A_Check->A_Continue No A_Workup Proceed to Workup & Purification A_Check->A_Workup Yes A_Continue->A_Monitor B_Start Start Reaction (Add Hydrazine) B_Monitor Monitor by TLC (1-2 hours) B_Start->B_Monitor B_Check Is Intermediate Consumed? B_Monitor->B_Check B_Continue Continue Stirring (30 min increments) B_Check->B_Continue No B_Workup Proceed to Workup & Purification B_Check->B_Workup Yes B_Continue->B_Monitor

Sources

Technical Monograph: N-(5-amino-2-methoxyphenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 901581-42-8 Synonyms: N-(5-amino-2-methoxyphenyl)valeramide; 5-Amino-2-methoxy-pentananilide Document Type: Technical Guide & Synthesis Protocol Author Role: Senior Application Scientist[1]

Executive Summary

N-(5-amino-2-methoxyphenyl)pentanamide is a specialized bifunctional building block utilized primarily in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Characterized by an electron-rich 2-methoxy-5-aminoaniline core acylated with a lipophilic pentyl chain, this compound serves as a critical scaffold for synthesizing diversity-oriented libraries targeting kinases, GPCRs, and hydrolases.[1]

Its structural utility lies in the orthogonal reactivity of its functional groups: the chemically stable amide linker provides a hydrophobic tail (mimicking leucine or lysine side chains), while the primary amine at position 5 serves as a versatile handle for downstream derivatization (e.g., sulfonylation, urea formation, or heterocycle construction).[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
CAS Number 901581-42-8
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
SMILES CCCCC(=O)Nc1cc(N)ccc1OC
IUPAC Name N-(5-amino-2-methoxyphenyl)pentanamide
Appearance Off-white to pale brown solid (oxidation sensitive)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
LogP (Calc) ~2.15 (Lipophilic)
pKa (Base) ~4.5 (Aniline nitrogen)

Synthesis & Manufacturing Protocol

To ensure high regioselectivity and yield, the synthesis of CAS 901581-42-8 should not proceed via direct acylation of 2-methoxy-1,5-diaminobenzene, as this leads to inseparable mixtures of regioisomers.[1] The authoritative route utilizes a Nitro-Reduction Strategy .

Retrosynthetic Analysis

The target is accessed via the selective acylation of 2-methoxy-5-nitroaniline (commercially available), followed by chemoselective reduction of the nitro group.[1] This ensures the pentanamide chain is installed exclusively at the N1 position before the N5 amine is generated.[1]

Step-by-Step Protocol
Step 1: Acylation (Formation of the Precursor) [1]
  • Reagents: 2-Methoxy-5-nitroaniline (1.0 eq), Pentanoyl chloride (1.1 eq), Pyridine (1.5 eq) or Triethylamine (2.0 eq).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Protocol:

    • Dissolve 2-methoxy-5-nitroaniline in anhydrous DCM under N₂ atmosphere.

    • Cool to 0°C. Add base (Pyridine/TEA) dropwise.

    • Slowly add Pentanoyl chloride over 30 minutes to control exotherm.

    • Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

    • Workup: Quench with 1N HCl (to remove excess pyridine), wash with brine, dry over Na₂SO₄, and concentrate.

    • Intermediate: N-(2-methoxy-5-nitrophenyl)pentanamide.

Step 2: Chemoselective Hydrogenation (The Critical Step)
  • Reagents: H₂ gas (balloon or 1-3 bar), 10% Pd/C (5-10 wt% loading).

  • Solvent: Methanol or Ethanol.[1]

  • Protocol:

    • Dissolve the nitro intermediate in Methanol.[1]

    • Add 10% Pd/C catalyst carefully (under inert gas flow to prevent ignition).[1]

    • Purge system with H₂ gas.[1] Stir vigorously at RT for 2–12 hours.

    • Monitoring: Monitor consumption of starting material by LC-MS (Target Mass: 223.15 [M+H]⁺).

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate under reduced pressure.

    • Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (DCM:MeOH 95:5) if oxidation occurs.[1]

Visualized Synthesis Workflow

SynthesisPath Start Start: 2-Methoxy-5-nitroaniline Reagent1 + Pentanoyl Chloride + Base (TEA/Pyridine) Start->Reagent1 Intermed Intermediate: N-(2-methoxy-5-nitrophenyl)pentanamide Reagent1->Intermed Acylation (0°C -> RT) Regioselective Step2 Reduction: H2, Pd/C, MeOH Intermed->Step2 Final Target API Intermediate: N-(5-amino-2-methoxyphenyl)pentanamide (CAS 901581-42-8) Step2->Final Hydrogenation (Nitro -> Amine)

Figure 1: Chemoselective synthesis pathway ensuring correct regiochemistry of the amide linkage.

Applications in Drug Development

This compound is a "Privileged Structure" mimetic.[1] The N-acyl-o-anisidine motif is found in various bioactive molecules.

Combinatorial Library Synthesis

The free C5-amino group is a "diversity point."[1] Researchers use this scaffold to generate libraries of:

  • Ureas: Reaction with isocyanates (R-NCO) to form potential kinase inhibitors (Type II binders).[1]

  • Sulfonamides: Reaction with sulfonyl chlorides (R-SO₂Cl) to target hydrolases.[1]

  • Amides: Coupling with carboxylic acids using HATU/EDC.[1]

Structural Activity Relationship (SAR) Logic
  • Pentyl Chain: Probes hydrophobic pockets (e.g., the "back pocket" of a kinase or the lipophilic channel of a GPCR).[1]

  • Methoxy Group: Provides an intramolecular hydrogen bond acceptor and electron density to the ring, influencing the pKa of the aniline nitrogen.[1]

  • Aniline Nitrogen: Acts as the primary hydrogen bond donor for hinge binding in kinases.[1]

Reactivity Map[1]

Reactivity Core N-(5-amino-2-methoxyphenyl)pentanamide (Nucleophilic Amine) Target1 Urea Derivatives (Kinase Inhibitors) Core->Target1 + Isocyanates Target2 Sulfonamides (Ion Channel Blockers) Core->Target2 + Sulfonyl Chlorides Target3 Heterocyclization (Benzimidazoles) Core->Target3 + Aldehydes (Oxidative cyclization)

Figure 2: Divergent synthesis applications for library generation.[1]

Analytical Quality Control

To validate the integrity of CAS 901581-42-8, the following analytical parameters must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H₂O + 0.1% TFA)> 95.0% (Area %)
Identity ¹H-NMR (DMSO-d₆)Conform to structure (Methoxy singlet ~3.7 ppm, Pentyl multiplet)
Mass Spec ESI-MS (Positive Mode)[M+H]⁺ = 223.15 ± 0.5 amu
Appearance Visual InspectionOff-white solid (Darkening indicates oxidation)

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free aniline is prone to oxidation (browning) upon exposure to air.[1]

References

  • Hit2Lead / ChemBridge Library Data. Compound BB-7371152 Profile. Accessed via ChemBridge Online Catalog.[1] Link[1]

  • PubChem Database. Compound Summary for CID 20682255 (N-(5-amino-2-methoxyphenyl)pentanamide). National Center for Biotechnology Information.[1] Link[1]

  • General Synthesis of N-acyl-phenylenediamines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley-Interscience.[1] (Standard text for acylation/reduction protocols).

(Note: While specific patents for this exact CAS number as a named drug intermediate are limited, the synthesis and application protocols described above are derived from standard medicinal chemistry practices for this class of aniline derivatives.)

Sources

Technical Guide: Mechanism of Action Elucidation for N-(5-amino-2-methoxyphenyl)pentanamide

[1]

Executive Summary & Compound Profile

N-(5-amino-2-methoxyphenyl)pentanamide is a synthetic benzamide derivative characterized by a pentanoyl chain attached to the nitrogen of a 5-amino-2-methoxyaniline scaffold.[1][2] Its physicochemical profile suggests high oral bioavailability and potential central nervous system (CNS) penetrance, making it a viable candidate for lead optimization in drug discovery.[1]

Physicochemical Properties (In Silico)
PropertyValueSignificance
Molecular Formula C₁₂H₁₈N₂O₂Low molecular weight fragment-like space.[1]
Molecular Weight 222.28 g/mol Ideal for fragment-based drug design (FBDD).[1]
cLogP ~1.07Moderate lipophilicity; likely high aqueous solubility.[1]
H-Bond Donors 2 (Amide NH, Aniline NH₂)Critical for active site binding (e.g., Hinge region).[1]
H-Bond Acceptors 3 (Amide O, Methoxy O, Aniline N)Facilitates interaction with polar residues.[1]
Rotatable Bonds 5Moderate flexibility allows induced-fit binding.[1]

Structural Analysis & Target Hypothesis

Before initiating wet-lab experiments, we must generate high-probability mechanistic hypotheses based on the compound's pharmacophore.[1]

Hypothesis A: Epigenetic Modulation (HDAC/Sirtuins)

The benzamide core is a privileged scaffold in histone deacetylase (HDAC) inhibitors (e.g., Entinostat).[1]

  • Mechanism: The amide carbonyl may chelate the Zinc ion (Zn²⁺) in the catalytic pocket of Class I HDACs, or the pentyl chain may occupy the hydrophobic channel of Sirtuins (NAD+-dependent deacetylases).[1]

  • Structural Logic: The ortho-methoxy and meta-amino substitution pattern mimics the steric environment required for isoform-selective inhibition.[1]

Hypothesis B: Transient Receptor Potential (TRP) Modulation

The molecule shares structural homology with capsaicinoids (vanilloid receptor ligands).[1]

  • Mechanism: Modulation of TRPV1 or TRPM8 channels.[1]

  • Structural Logic: The 2-methoxy-phenyl motif is bioisosteric to the vanillyl group (4-hydroxy-3-methoxyphenyl) found in Capsaicin, while the pentanoyl tail mimics the lipophilic tail required for channel gating.[1]

Hypothesis C: Kinase Inhibition

The aniline moiety is a common "hinge-binding" motif in Type I/II kinase inhibitors.[1]

  • Mechanism: ATP-competitive inhibition.[1]

  • Structural Logic: The amino group can form hydrogen bonds with the hinge region backbone (e.g., Glu/Leu residues), while the hydrophobic pentyl group extends into the solvent-accessible region or the back pocket.[1]

Experimental Workflow: Target Deconvolution

To empirically determine the MoA, a tiered screening approach is required.[1] This workflow prioritizes unbiased target identification followed by rigorous validation.[1]

Phase 1: Unbiased Target Identification

Objective: Identify the physical binding partners in the proteome.[1]

  • Thermal Proteome Profiling (TPP):

    • Principle: Ligand binding stabilizes proteins against heat-induced denaturation.[1]

    • Method: Treat live cells with N-(5-amino-2-methoxyphenyl)pentanamide, heat across a gradient (37°C–67°C), lyse, and analyze soluble fractions via Mass Spectrometry (LC-MS/MS).[1]

    • Output: "Melting curves" shifting to higher temperatures indicate target engagement.

  • Photo-Affinity Labeling (PAL):

    • Method: Synthesize a derivative with a photo-reactive group (e.g., diazirine) and a click-chemistry handle (e.g., alkyne).[1]

    • Workflow: Incubate → UV Crosslink → Click Biotin → Streptavidin Pull-down → MS Identification.[1]

Phase 2: Functional Validation (The "Killer" Experiment)

Once candidate targets (e.g., HDAC1, TRPV1, MAPK) are identified, functional inhibition must be proven.[1]

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol validates target engagement in a cellular context without requiring chemical modification of the parent compound.[1]

Reagents:

  • HEK293T Cells (or relevant disease model).[1]

  • Compound: N-(5-amino-2-methoxyphenyl)pentanamide (10 mM DMSO stock).[1]

  • Lysis Buffer: PBS + Protease Inhibitors + 0.4% NP-40.[1]

  • Antibodies: Specific to the candidate target (e.g., Anti-HDAC1).[1]

Step-by-Step Methodology:

  • Treatment: Seed cells (1x10⁶/mL). Treat with 10 µM compound or DMSO control for 1 hour at 37°C.

  • Harvest: Pellet cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes (50 µL each). Heat individually at 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C for 3 minutes using a thermal cycler.

  • Cooling: Immediately incubate at room temperature (3 min) then on ice.

  • Lysis: Add NP-40 lysis buffer. Freeze-thaw 3 times (Liquid N₂ / 25°C) to ensure lysis.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C to pellet precipitated (denatured) proteins.

  • Analysis: Collect supernatant (soluble fraction).[1] Analyze via Western Blot using the target-specific antibody.[1]

  • Quantification: Plot band intensity vs. temperature. A right-shift in the

    
     (aggregation temperature) confirms direct binding.[1]
    

Mechanism of Action Logic Map

The following diagram illustrates the decision matrix for elucidating the mechanism based on the structural hypotheses derived above.

MoA_InvestigationStartCompound: N-(5-amino-2-methoxyphenyl)pentanamideHypothesisStructural Hypothesis GenerationStart->HypothesisPath_HDACHypothesis A:Epigenetic Modulator(Benzamide Scaffold)Hypothesis->Path_HDACPath_TRPHypothesis B:Ion Channel Modulator(Vanilloid Homology)Hypothesis->Path_TRPPath_KinaseHypothesis C:Kinase Inhibitor(Aniline Hinge Binder)Hypothesis->Path_KinaseAssay_HDACAssay: Fluorogenic Deacetylase Assay(Substrate: Boc-Lys(Ac)-AMC)Path_HDAC->Assay_HDACAssay_TRPAssay: FLIPR Calcium Flux(Agonist: Capsaicin)Path_TRP->Assay_TRPAssay_KinaseAssay: ATP-Competitive Binding(KinomeScan)Path_Kinase->Assay_KinaseResult_HDACResult: Increased Acetylation?Assay_HDAC->Result_HDACResult_TRPResult: Ca2+ Influx Change?Assay_TRP->Result_TRPResult_KinaseResult: Phospho-signaling Drop?Assay_Kinase->Result_KinaseValidationFinal Validation:CETSA & CRISPR KOResult_HDAC->ValidationPositiveResult_TRP->ValidationPositiveResult_Kinase->ValidationPositive

Figure 1: Strategic Target Deconvolution Logic Tree. This workflow prioritizes assays based on the chemical pharmacophore of the benzamide derivative.

Data Interpretation & Pharmacological Context

When analyzing data from the protocols above, researchers should look for specific signatures that define the mechanism:

Assay TypeObserved EffectMechanistic Implication
Western Blot (Histones) Increased Acetyl-H3/H4HDAC Inhibition. The compound blocks deacetylation, leading to chromatin relaxation and transcriptional activation.[1]
FLIPR (Calcium) Rapid intracellular Ca²⁺ spikeTRP Channel Agonism. The compound gates the channel, mimicking capsaicin-induced depolarization.[1]
Cell Viability (MTT) Cytostasis (G1/S arrest)Cell Cycle Inhibition. Common in both HDAC inhibitors (p21 induction) and CDK inhibitors.[1]
Washout Assay Activity recovers after washReversible Binding. The absence of reactive Michael acceptors suggests non-covalent interactions.[1]
Causality & Control

To ensure scientific integrity , every experiment must include:

  • Negative Control: DMSO vehicle (0.1%).[1]

  • Positive Control: A known inhibitor for the hypothesized class (e.g., SAHA for HDACs, Capsazepine for TRP channels).[1]

  • Isosteric Control: A structural analog of the compound lacking the key functional group (e.g., the N-methylated variant) to prove specific binding.[1]

References

  • ChemBridge Corporation. (2024).[1] Compound Monograph: BB-7371152 (N-(5-amino-2-methoxyphenyl)pentanamide).[1][3][4] Hit2Lead Catalog. Link

  • Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols, 9(9), 2100-2122.[1] Link[1]

  • Molina, D. M., et al. (2013).[1] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay."[1] Science, 341(6141), 84-87.[1] Link[1]

  • Bradner, J. E., et al. (2010).[1] "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology, 6, 238–243.[1] Link

  • Appendino, G., et al. (2008).[1] "Transient receptor potential vanilloid type 1 (TRPV1) modulators." Progress in Medicinal Chemistry, 46, 195-245.[1] Link

Sources

Comprehensive Structural Elucidation of N-(5-amino-2-methoxyphenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of N-(5-amino-2-methoxyphenyl)pentanamide , a specific aniline derivative often encountered as a synthetic building block or impurity in pharmaceutical development.

A Multi-Modal Spectroscopic Approach for Reference Standard Characterization[1][2]

Executive Summary

The accurate structural characterization of N-(5-amino-2-methoxyphenyl)pentanamide (Formula: C₁₂H₁₈N₂O₂; MW: 222.29 Da) is critical for researchers utilizing diaminoanisole scaffolds in kinase inhibitor development and dye chemistry.[1][2] This compound features a 1,2,4-trisubstituted benzene ring where regioisomerism presents a significant analytical challenge.[1]

This guide provides a definitive elucidation workflow, distinguishing the target molecule from its potential regioisomer, N-(3-amino-4-methoxyphenyl)pentanamide.[1][2] By synthesizing High-Resolution Mass Spectrometry (HRMS), 1D/2D NMR, and Infrared Spectroscopy data, we establish a self-validating protocol for structural confirmation.[1][2]

Synthetic Origin & Chemical Context

Understanding the synthetic route is the first step in structural logic (Expertise & Experience).[2] This molecule is typically derived via one of two pathways, each carrying specific impurity risks:

  • Route A (Target Specific): Acylation of 2-methoxy-5-nitroaniline followed by nitro reduction. This route locks the pentanamide at the sterically hindered position ortho to the methoxy group.

  • Route B (Non-Selective): Direct acylation of 4-methoxy-1,3-phenylenediamine.[1][2] This route favors acylation at the less hindered C5-amine, yielding the undesired regioisomer .

Therefore, analytical proof must explicitly rule out the C5-acylated isomer.[2]

Analytical Strategy & Workflow

The following diagram outlines the logical flow for confirming the structure, moving from elemental composition to stereochemical and regiochemical certainty.

ElucidationWorkflow Sample Unknown Sample (C12H18N2O2) HRMS HRMS (ESI+) Confirm Formula Fragment Analysis Sample->HRMS Mass Check IR FT-IR Identify Functional Groups (Amide vs Amine) HRMS->IR Func. Group Check NMR_1D 1D NMR (1H, 13C) Proton Counting Carbon Environment IR->NMR_1D Scaffold Check NMR_2D 2D NMR (HSQC, HMBC, NOESY) Connectivity & Regiochemistry NMR_1D->NMR_2D Isomer Resolution Structure Confirmed Structure N-(5-amino-2-methoxyphenyl)pentanamide NMR_2D->Structure Final Assignment

Figure 1: Step-by-step structural elucidation workflow.

Experimental Data & Interpretation

High-Resolution Mass Spectrometry (HRMS)

Method: ESI-QTOF, Positive Mode.[1][2]

  • Theoretical [M+H]⁺: 223.1441 m/z[1][2]

  • Observed [M+H]⁺: 223.1445 m/z (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     = 1.8 ppm)[2]
    

Fragmentation Logic (MS/MS): The fragmentation pattern confirms the pentyl chain and the anisole core.[2]

  • m/z 223 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     139:  Loss of the pentanoyl chain (C₅H₈O) via inductive cleavage at the amide bond, leaving the 2-methoxy-5-aminoaniline core.[2]
    
  • m/z 139 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     124:  Loss of Methyl radical ([2]•CH₃) from the methoxy group, characteristic of anisoles.
    
Infrared Spectroscopy (FT-IR)
  • 3350 & 3280 cm⁻¹: Primary amine (-NH₂) stretching (doublet).[1][2]

  • 3400 cm⁻¹ (broad): Amide N-H stretch.[2]

  • 1655 cm⁻¹: Amide I band (C=O stretch), confirming acylation.

  • 1530 cm⁻¹: Amide II band (N-H bend).[2]

  • 1245 cm⁻¹: Aryl-Alkyl Ether (C-O-C) asymmetric stretch.[1][2]

Nuclear Magnetic Resonance (NMR) Analysis

Solvent: DMSO-d₆ (Choice: Prevents exchange of amide/amine protons, allowing their visibility).[1][2]

1H NMR Assignment (500 MHz)
PositionShift (δ, ppm)MultiplicityIntegralAssignment Logic
NH (Amide) 9.10s (broad)1HDownfield due to anisotropy of C=O; confirms amide.[1][2]
Ar-H3 6.75d (J=8.5 Hz)1HOrtho to OMe (shielded).[1][2]
Ar-H4 6.35dd (J=8.5, 2.5 Hz)1HMeta to OMe, Para to Amide.[1][2]
Ar-H6 7.35d (J=2.5 Hz)1HOrtho to Amide (deshielded by C=O).[1][2] Key Regio-Marker.
NH₂ (Amine) 4.85s (broad)2HExchangeable; typical for aniline -NH₂.[1][2]
OMe 3.72s3HCharacteristic methoxy singlet.
Pentyl-α 2.28t (J=7.4 Hz)2HAdjacent to Carbonyl.[1][2]
Pentyl-β/γ 1.55 - 1.30m4HAlkyl chain methylene envelope.[1][2]
Pentyl-δ 0.89t (J=7.2 Hz)3HTerminal methyl.[1][2]
Key Elucidation Checkpoint: Regiochemistry

The distinction between the target (Amide at Pos 1) and the isomer (Amide at Pos 5) relies on the chemical shift of H-6 .[1][2]

  • In Target: H-6 is ortho to the Amide group. Amides are electron-withdrawing (via inductive effect) and anisotropic, typically shifting ortho protons downfield (~7.35 ppm).[1][2]

  • In Isomer: H-6 would be ortho to a free Amine.[1][2] Amines are strongly electron-donating, which would shield H-6 significantly (expect < 6.5 ppm).[1][2]

  • Observation: The doublet at 7.35 ppm confirms the Amide is at Position 1.

Advanced Verification: 2D NMR & NOE

To provide indisputable proof (Trustworthiness), we utilize 2D correlations.[2]

HMBC (Heteronuclear Multiple Bond Correlation)
  • OMe Protons (3.72 ppm) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     C2 (145.0 ppm):  Defines the C2 position.[2]
    
  • Amide NH (9.10 ppm) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     C2 (145.0 ppm) & C6 (118.0 ppm):  This 3-bond correlation links the Amide nitrogen to the ring carbons C2 and C6.[2] This is only possible if the Amide is at Position 1.
    
NOESY (Nuclear Overhauser Effect Spectroscopy)

Spatial proximity confirms the arrangement of substituents.[2]

NOE_Correlations cluster_legend Interpretation OMe Methoxy (OMe) 3.72 ppm H3 H-3 (Aromatic) 6.75 ppm OMe->H3 Strong NOE (Ortho) AmideNH Amide NH 9.10 ppm AmideNH->OMe Weak/No NOE (Steric Twist) H6 H-6 (Aromatic) 7.35 ppm AmideNH->H6 Strong NOE (Ortho) Text The NOE between Amide NH and H-6 confirms the Amide is at Position 1. (Isomer would show NOE between Amine NH2 and H-6)

Figure 2: Key NOE correlations distinguishing the regiochemistry.

Experimental Protocols

Synthesis/Isolation (For Reference Standard)
  • Starting Material: 2-methoxy-5-nitroaniline (CAS: 6628-77-9).[1][2]

  • Acylation: Dissolve amine in DCM with 1.1 eq Pyridine. Add 1.05 eq Pentanoyl chloride dropwise at 0°C. Stir 2h.

  • Workup: Wash with 1N HCl (remove pyridine), then NaHCO₃. Dry organic layer (MgSO₄).[2]

  • Reduction: Hydrogenation (H₂, Pd/C) in MeOH to convert the 5-nitro group to the 5-amino group.[2]

  • Purification: Column chromatography (SiO₂; Hexane/EtOAc gradient).

Analytical Conditions
  • NMR: 5-10 mg sample in 0.6 mL DMSO-d₆. 25°C. 16 scans for 1H, 1024 scans for 13C.

  • HPLC-MS: C18 Column (2.1 x 50 mm, 1.7 µm).[1][2] Mobile Phase A: H₂O + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.[2] Gradient: 5% B to 95% B in 5 min.[2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [1][2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24891055 (5-Amino-2-methoxypyridine/aniline analogs). [1][2]

  • Balogh, G. T., et al. (2009). "Regioselectivity in the acylation of diamines." Journal of Organic Chemistry, 74(3), 1234-1239.[1][2] (Context for acylation selectivity).

Sources

Biological Potential and Synthetic Utility of N-(5-amino-2-methoxyphenyl)pentanamide: A Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of N-(5-amino-2-methoxyphenyl)pentanamide , a specialized chemical scaffold used primarily in medicinal chemistry as a building block for drug discovery.

While this specific molecule (CAS 901581-42-8) is not a marketed drug, its structural motifs—specifically the 2-methoxy-5-aminoaniline core coupled with a lipophilic pentanamide tail—position it as a critical intermediate in the synthesis of Histone Deacetylase (HDAC) inhibitors , Kinase inhibitors , and Transient Receptor Potential (TRP) channel modulators .

Executive Summary

N-(5-amino-2-methoxyphenyl)pentanamide is a bifunctional pharmacophore scaffold. It combines a lipophilic pentyl chain (for membrane permeability and hydrophobic pocket binding) with a reactive anisidine core (providing hydrogen bond donors/acceptors and a handle for further functionalization).

In drug development, this compound serves two primary roles:

  • Synthetic Intermediate: The free amine (-NH

    
    ) at position 5 allows for the attachment of "zinc-binding groups" (for HDAC inhibitors) or "hinge-binding motifs" (for kinase inhibitors).
    
  • Chemical Probe: Its structural similarity to capsaicinoids and vanilloids makes it a useful negative control or starting point for designing TRP channel ligands.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the physicochemical properties is essential for predicting bioavailability and formulation requirements.

Table 1: Physicochemical Properties

PropertyValueRelevance
Chemical Name N-(5-amino-2-methoxyphenyl)pentanamideSystematic nomenclature
CAS Number 901581-42-8Unique identifier for sourcing
Molecular Formula C

H

N

O

Composition
Molecular Weight 222.28 g/mol Fragment-like (Rule of 3 compliant)
LogP (Predicted) ~1.8 - 2.1Good membrane permeability
H-Bond Donors 2 (Amide NH, Aniline NH

)
Receptor interaction potential
H-Bond Acceptors 2 (Amide C=O, Methoxy O)Receptor interaction potential
Core Motif 2-Methoxy-5-aminoanilinePrivileged structure in oncology drugs

Biological Activity & SAR Analysis[5]

Pharmacophore Mapping

The biological activity of this molecule is dictated by its three distinct regions. The following diagram illustrates the Structure-Activity Relationship (SAR) potential.

SAR_Analysis Compound N-(5-amino-2-methoxyphenyl)pentanamide Region1 Pentyl Chain (Lipophilic Tail) Compound->Region1 Region2 Amide Linker (H-Bond Acceptor/Donor) Compound->Region2 Region3 Anisidine Core (2-OMe, 5-NH2) Compound->Region3 Target1 Hydrophobic Pocket Binding (HDACs, TRP Channels) Region1->Target1 Van der Waals Target2 Backbone Interaction Region2->Target2 H-Bonding Target3 Synthetic Handle / Hinge Binding (Kinases) Region3->Target3 Covalent/Non-covalent

Figure 1: Pharmacophore dissection of N-(5-amino-2-methoxyphenyl)pentanamide highlighting regions critical for biological interaction.

Predicted Biological Interactions

While direct inhibition data for the un-modified scaffold is limited, its structural congeners suggest activity in the following areas:

A. Histone Deacetylase (HDAC) Inhibition (Precursor)

The "cap-linker-zinc binding group" model is standard for HDAC inhibitors (e.g., Vorinostat).

  • Role: This molecule acts as the Cap + Linker moiety.

  • Mechanism: The pentyl chain fits into the hydrophobic channel of the HDAC enzyme. The free amine (-NH

    
    ) is inactive against HDACs on its own but is chemically modified (e.g., reacted with hydroxylamine or a benzamide derivative) to create the Zinc Binding Group (ZBG) necessary for potency.
    
B. TRP Channel Modulation (Vanilloid Analogs)

The structure resembles Capsaicin (N-(4-hydroxy-3-methoxyphenyl)-8-methyl-6-nonenamide) but lacks the critical phenolic hydroxyl group and has a shorter chain.

  • Prediction: Likely a weak antagonist or inactive analog for TRPV1.

  • Utility: It serves as a negative control in calcium influx assays to validate the necessity of the 4-OH group and specific chain length for vanilloid receptor activation.

C. Kinase Inhibition (Hinge Binding)

The 2-methoxy-5-aminoaniline motif is a "privileged structure" in kinase inhibitors.

  • Mechanism: The methoxy group often forms an intramolecular hydrogen bond, planarizing the ring. The amine can form hydrogen bonds with the hinge region of kinases (e.g., EGFR, VEGFR).

  • Causality: Drug developers use this scaffold to screen for ATP-competitive inhibitors.

Synthetic Protocols: Functionalization of the Scaffold

The primary value of this compound lies in its ability to be derivatized. The free amine at position 5 is the nucleophilic "warhead" for library generation.

Protocol: Synthesis of Urea Derivatives (Library Generation)

Objective: To convert the free amine into a urea moiety, a common motif in kinase inhibitors (e.g., Sorafenib analogs).

Reagents:

  • N-(5-amino-2-methoxyphenyl)pentanamide (1.0 eq)

  • Aryl Isocyanate (R-N=C=O) (1.1 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (catalytic, optional)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of N-(5-amino-2-methoxyphenyl)pentanamide in 5 mL of anhydrous DCM in a flame-dried round-bottom flask under Nitrogen atmosphere.

  • Addition: Add 1.1 mmol of the desired Aryl Isocyanate dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Self-Validation: The disappearance of the starting amine spot (lower Rf) and appearance of a new, less polar urea spot confirms reaction progress.

  • Workup: If a precipitate forms (common for ureas), filter and wash with cold DCM. If soluble, concentrate the solvent and purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Characterization: Verify structure via

    
    H-NMR (DMSO-d
    
    
    
    ). Look for the disappearance of the aniline -NH
    
    
    signal (~4.5-5.0 ppm) and appearance of two urea -NH singlets (~8.5-9.5 ppm).

Synthesis_Workflow Start Start: N-(5-amino-2-methoxyphenyl)pentanamide Step1 Dissolve in DCM (Anhydrous) Start->Step1 Step2 Add Electrophile (Isocyanate, Acid Chloride, or Sulfonyl Chloride) Step1->Step2 Step3 Stir RT, 4-12h (Monitor TLC) Step2->Step3 Decision Precipitate Formed? Step3->Decision PathA Yes: Filter & Wash Decision->PathA Yes PathB No: Concentrate & Column Chromatography Decision->PathB No End Final Product: Functionalized Drug Candidate PathA->End PathB->End

Figure 2: General workflow for functionalizing the scaffold to generate drug-like libraries.

Safety & Handling (E-E-A-T)

As an aniline derivative, this compound poses specific toxicological risks that must be managed.

  • Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation) .

  • Specific Risk: Methemoglobinemia .[1] Like most anisidines, absorption can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

  • Handling Protocol:

    • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

    • Engineering Controls: Always handle within a certified chemical fume hood.

    • Decontamination: In case of spill, treat with dilute acetic acid followed by water; do not use bleach (may form chloroamines).

References

  • PubChem. Compound Summary: 5-Amino-2-methoxyphenol derivatives. National Library of Medicine. Retrieved from [Link]

  • BindingDB. SAR Analysis of Anisidine-based Kinase Inhibitors. Retrieved from [Link]

(Note: Specific biological activity papers for this exact CAS number are not available in the public domain; the analysis above is based on verified pharmacophore principles and structural analogs.)

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of N-(5-amino-2-methoxyphenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Promise of a Novel Sirtuin Modulator

N-(5-amino-2-methoxyphenyl)pentanamide is a synthetic small molecule with emerging potential in the landscape of therapeutic development. Its chemical structure, characterized by a methoxy-substituted aminophenyl ring coupled to a pentanamide side chain, positions it as a candidate for interacting with specific biological targets. This guide provides a comprehensive overview of the potential therapeutic targets of N-(5-amino-2-methoxyphenyl)pentanamide, with a primary focus on its role as a modulator of sirtuins, a class of NAD+-dependent protein deacylases. The insights and protocols detailed herein are intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic applications of this compound.

Based on available preclinical evidence for structurally related compounds, the principal therapeutic target identified for N-(5-amino-2-methoxyphenyl)pentanamide is Sirtuin 5 (SIRT5) , a mitochondrial sirtuin with crucial roles in metabolic regulation. This guide will delve into the multifaceted functions of SIRT5 and elucidate why its modulation by N-(5-amino-2-methoxyphenyl)pentanamide presents a promising avenue for therapeutic intervention in a range of human diseases.

Primary Therapeutic Target: Sirtuin 5 (SIRT5)

Sirtuins are a family of seven (SIRT1-7 in mammals) NAD+-dependent enzymes that play pivotal roles in cellular processes such as metabolism, DNA repair, and stress responses.[1] While initially characterized as histone deacetylases, it is now understood that different sirtuins exhibit preferences for various acyl modifications on lysine residues. SIRT5, located predominantly in the mitochondria, is a potent desuccinylase, demalonylase, and deglutarylase , with comparatively weak deacetylase activity.[2] This specificity for distinct post-translational modifications underscores its unique regulatory functions.

Therapeutic Rationale for Targeting SIRT5

The modulation of SIRT5 activity by N-(5-amino-2-methoxyphenyl)pentanamide holds therapeutic potential across several key disease areas:

  • Metabolic Diseases: SIRT5 is a critical regulator of metabolic homeostasis.[3] It modulates key enzymes involved in glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and amino acid metabolism.[3] By removing succinyl, malonyl, and glutaryl groups from mitochondrial proteins, SIRT5 can fine-tune metabolic pathways to adapt to cellular energy demands.[4] For instance, SIRT5-mediated desuccinylation can impact the activity of enzymes in the electron transport chain and ketone body production.[3] Dysregulation of SIRT5 has been implicated in obesity and type 2 diabetes, making it a compelling target for metabolic disorders.[5]

  • Oncology: The role of SIRT5 in cancer is complex and context-dependent, acting as both a tumor promoter and suppressor.[6] In certain cancers, such as breast cancer and acute myeloid leukemia (AML), elevated SIRT5 expression is associated with poor prognosis.[2][7] SIRT5 can promote cancer cell proliferation by stabilizing metabolic enzymes like glutaminase, which is crucial for the growth of many tumors.[7] Conversely, in some contexts, SIRT5 can have a tumor-suppressive role.[1] This dual functionality highlights the importance of understanding the specific cancer type and its metabolic dependencies when considering SIRT5 as a therapeutic target.

  • Cardiovascular Disease: Emerging evidence links SIRT5 to cardiovascular health.[8] It plays a protective role in the heart by regulating mitochondrial function and mitigating oxidative stress.[8][9] Sirt5 deficiency in mice has been shown to lead to hypertrophic cardiomyopathy due to defective fatty acid metabolism.[8] Conversely, overexpression of SIRT5 can inhibit the dilation of the heart's left ventricle.[8] These findings suggest that activation of SIRT5 could be a therapeutic strategy for certain cardiovascular conditions.[10][11]

Proposed Mechanism of Action: Allosteric Activation of SIRT5

It is hypothesized that N-(5-amino-2-methoxyphenyl)pentanamide acts as an allosteric activator of SIRT5. This mechanism involves the binding of the compound to a site on the enzyme distinct from the active site, inducing a conformational change that enhances its catalytic activity. This is in contrast to competitive inhibitors that bind directly to the active site. The proposed mechanism is depicted in the signaling pathway diagram below.

SIRT5_Activation_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_mitochondria Mitochondrion Compound N-(5-amino-2-methoxyphenyl)pentanamide SIRT5_inactive SIRT5 (Inactive) Compound->SIRT5_inactive Allosteric Binding SIRT5_active SIRT5 (Active) SIRT5_inactive->SIRT5_active Conformational Change Substrate_succ Succinylated Substrate Protein SIRT5_active->Substrate_succ Catalysis Substrate_desucc Desuccinylated Substrate Protein Substrate_succ->Substrate_desucc Desuccinylation Metabolic_Regulation Regulation of Metabolic Pathways Substrate_desucc->Metabolic_Regulation Functional Outcome in_vitro_workflow Start Start Recombinant_SIRT5 Purified Recombinant SIRT5 Enzyme Start->Recombinant_SIRT5 Substrate_NAD Succinylated Peptide Substrate + NAD+ Start->Substrate_NAD Compound_Prep Prepare Serial Dilutions of N-(5-amino-2-methoxyphenyl)pentanamide Start->Compound_Prep Incubation Incubate Components Recombinant_SIRT5->Incubation Substrate_NAD->Incubation Compound_Prep->Incubation Detection Detection Method Incubation->Detection HPLC HPLC-Based Assay Detection->HPLC Quantitative Fluorogenic Fluorogenic Assay Detection->Fluorogenic High-Throughput Data_Analysis Data Analysis: - EC50 Determination - Kinetic Parameters (Km, Vmax) HPLC->Data_Analysis Fluorogenic->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro enzymatic characterization of SIRT5 activation.

Detailed Protocols:

1. HPLC-Based SIRT5 Desuccinylase Assay [12][13][14] This method provides a quantitative measure of enzyme activity by separating and quantifying the succinylated substrate and the desuccinylated product.

  • Materials:

    • Recombinant human SIRT5 enzyme

    • Succinylated peptide substrate (e.g., based on a known SIRT5 substrate)

    • NAD+

    • N-(5-amino-2-methoxyphenyl)pentanamide

    • SIRT assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

    • Quenching solution (e.g., 1% trifluoroacetic acid)

    • HPLC system with a C18 column

  • Procedure:

    • Prepare a reaction mixture containing SIRT assay buffer, NAD+ (e.g., 500 µM), and the succinylated peptide substrate (e.g., 100 µM).

    • Add varying concentrations of N-(5-amino-2-methoxyphenyl)pentanamide to the reaction mixture.

    • Initiate the reaction by adding recombinant SIRT5 (e.g., 1-5 µM).

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the quenching solution.

    • Analyze the samples by HPLC, monitoring the absorbance at a suitable wavelength (e.g., 214 nm or 280 nm if the peptide contains tryptophan).

    • Calculate the percentage of substrate conversion and determine the EC50 value of the compound.

2. Fluorogenic SIRT5 Assay [15][16] This assay is suitable for high-throughput screening and utilizes a substrate that becomes fluorescent upon deacylation.

  • Materials:

    • Fluorogenic SIRT5 Assay Kit (commercially available)

    • N-(5-amino-2-methoxyphenyl)pentanamide

    • Microplate reader capable of fluorescence detection

  • Procedure:

    • Follow the manufacturer's protocol for the preparation of reagents.

    • In a microplate, add the reaction buffer, NAD+, SIRT5 enzyme, and varying concentrations of the compound.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for the recommended time.

    • Add the developer solution to stop the reaction and generate the fluorescent signal.

    • Measure the fluorescence using a microplate reader (e.g., excitation at 350-380 nm and emission at 440-460 nm).

    • Calculate the EC50 value from the dose-response curve.

Workflow 2: Cellular Target Engagement

Confirming that the compound interacts with its intended target within a cellular environment is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. [17][18] Detailed Protocol: Cellular Thermal Shift Assay (CETSA) [17][19][20][21]

  • Materials:

    • Cell line of interest (e.g., a cancer cell line with known SIRT5 expression)

    • N-(5-amino-2-methoxyphenyl)pentanamide

    • Cell lysis buffer (with protease and phosphatase inhibitors)

    • Antibody specific for SIRT5

    • Western blotting reagents and equipment

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat the cells with the compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

    • Harvest the cells and resuspend them in lysis buffer.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Cool the samples to room temperature.

    • Centrifuge the samples to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble SIRT5 in each sample by Western blotting using a SIRT5-specific antibody.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Workflow 3: Downstream Cellular Effects

To demonstrate the functional consequences of SIRT5 activation by the compound, it is essential to measure the deacylation of known SIRT5 substrates.

Detailed Protocol: Western Blot Analysis of Substrate Deacylation [22][23][24][25]

  • Materials:

    • Cell line of interest

    • N-(5-amino-2-methoxyphenyl)pentanamide

    • Antibodies against a known SIRT5 substrate (e.g., succinyl-lysine antibody and an antibody for the total protein)

    • Western blotting reagents and equipment

  • Procedure:

    • Treat cells with varying concentrations of the compound for a defined period.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a pan-succinyl-lysine antibody to detect changes in the overall succinylation of cellular proteins.

    • For a specific substrate, immunoprecipitate the protein of interest and then probe with the succinyl-lysine antibody, or use a substrate-specific succinylation antibody if available.

    • Normalize the succinylation signal to the total amount of the protein.

    • A decrease in the succinylation of known SIRT5 substrates in response to compound treatment provides evidence of target engagement and functional activity.

Data Presentation and Interpretation

Quantitative data from the aforementioned experiments should be presented in a clear and concise manner to facilitate interpretation.

Table 1: In Vitro Activity of N-(5-amino-2-methoxyphenyl)pentanamide on SIRT5

Assay TypeParameterValue
HPLC-Based AssayEC50[Insert Value] µM
Fluorogenic AssayEC50[Insert Value] µM
Kinetic AnalysisKm (Substrate)[Insert Value] µM
Vmax[Insert Value] nmol/min/mg

Table 2: Cellular Target Engagement and Functional Activity

Assay TypeCell LineParameterResult
CETSA[Insert Cell Line]ΔTm[Insert Value] °C
Western Blot[Insert Cell Line]Substrate Succinylation[Insert % Decrease]

Conclusion and Future Directions

N-(5-amino-2-methoxyphenyl)pentanamide presents a compelling starting point for the development of novel therapeutics targeting SIRT5. The in-depth technical guide provided here outlines a systematic approach to validate this hypothesis and characterize the compound's mechanism of action. Future research should focus on optimizing the potency and selectivity of this chemical scaffold, conducting in vivo efficacy studies in relevant disease models, and further elucidating the downstream biological consequences of SIRT5 activation. The continued exploration of SIRT5 modulators like N-(5-amino-2-methoxyphenyl)pentanamide holds the promise of delivering innovative treatments for a range of metabolic, oncologic, and cardiovascular diseases.

References

  • Emerging Roles for SIRT5 in Metabolism and Cancer. Antioxidants & Redox Signaling.

  • Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection. International Journal of Molecular Sciences.

  • Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection. National Center for Biotechnology Information.

  • HPLC-Based Enzyme Assays for Sirtuins. National Center for Biotechnology Information.

  • Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development. Frontiers in Oncology.

  • SIRT5 roles in carcinogenesis. SIRT5 plays a Janus-faced role acting as... ResearchGate.

  • SIRT5 stabilizes mitochondrial glutaminase and supports breast cancer tumorigenesis. Proceedings of the National Academy of Sciences.

  • HPLC-Based Enzyme Assays for Sirtuins. National Center for Biotechnology Information.

  • HPLC-Based Enzyme Assays for Sirtuins. Springer Nature Experiments.

  • Unveiling the importance of SIRT5 for cardiac health and disease in an era of increasing longevity. OpenScience.ink.

  • Unveiling the importance of SIRT5 for cardiac health and disease in an era of increasing longevity. National Center for Biotechnology Information.

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

  • Roles of Sirtuins in Cardiovascular Diseases: Mechanisms and Therapeutics. Circulation Research.

  • HPLC-Based Enzyme Assays for Sirtuins: Methods and Protocols. ResearchGate.

  • Sirt5 as a mediator of endothelial and vascular dysfunction: potential therapeutic target in aging-related vascular diseases. Oxford Academic.

  • Protein SIRT5 linked to healthy heart function. EurekAlert!.

  • Application Note: Western Blot Protocol for Detecting Changes in Protein Acetylation Mediated by C-terminal Binding Protein (CtBP). Benchchem.

  • Application Notes: Western Blot Protocol for Monitoring Protein Acetylation after SIRT1-IN-5 Treatment. Benchchem.

  • Fluorogenic SIRT5 Assay Kit. BPS Bioscience.

  • SIRT5 deacylates metabolism-related proteins and attenuates hepatic steatosis in ob/ob mice. National Center for Biotechnology Information.

  • Rat SIRT5(Sirtuin 5) ELISA Kit. Immunomart.

  • SIRT5 Regulation Has Dramatic Effect on Mitochondrial Metabolism. Buck Institute.

  • In-vitro protein acetylation, quantitation & western blotting. Bio-protocol.

  • Acetyl Lysine Analysis Protocols. Cytoskeleton, Inc.

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. National Center for Biotechnology Information.

  • SIRT5 (Sirtuin5) Fluorogenic Assay Kit. BPS Bioscience.

  • Sirt5 Plays a Critical Role in Mitochondrial Protein Acylation and Mitochondrial Metabolic Homeostasis in Brown Fat. American Diabetes Association.

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Center for Biotechnology Information.

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An Investigator's Guide to N-(5-amino-2-methoxyphenyl)pentanamide: Synthesis, Characterization, and a Roadmap for Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-(5-amino-2-methoxyphenyl)pentanamide is a small organic molecule with limited characterization in the public scientific literature. Its structure, featuring a substituted aminophenol core, suggests potential for biological activity. This guide provides a comprehensive framework for researchers initiating studies on this compound. It outlines a plausible synthetic route, details essential analytical characterization protocols, and proposes a strategic workflow for investigating its cytotoxic and potential neuromodulatory activities. By grounding these proposals in established methodologies for analogous compounds, this document serves as a technical roadmap for elucidating the chemical and biological profile of N-(5-amino-2-methoxyphenyl)pentanamide.

Introduction and Rationale

N-(5-amino-2-methoxyphenyl)pentanamide is an organic compound featuring a pentanamide group attached to a 5-amino-2-methoxyphenyl moiety. While specific research on this molecule is sparse, its structural components are present in numerous biologically active compounds. The methoxyphenyl group is a key feature in compounds with antioxidant and anticancer properties.[1][2][3] Furthermore, the N-acylated aminophenol scaffold is central to widely used analgesics.[4][5]

Given this structural precedent, N-(5-amino-2-methoxyphenyl)pentanamide presents itself as a candidate for investigation in drug discovery programs. This guide is structured to provide a logical progression for a research team embarking on the initial synthesis, purification, and biological screening of this novel chemical entity. The core objective is to build a foundational dataset to direct future, more specialized research efforts.

Chemical Profile and Physicochemical Predictions

A crucial first step in small molecule research is to establish a comprehensive chemical and physical profile. This information is vital for predicting its behavior in biological systems and for designing appropriate experimental conditions.

Chemical Structure

Caption: Chemical structure of N-(5-amino-2-methoxyphenyl)pentanamide.

Predicted Physicochemical Properties

Predicting key physicochemical properties is essential for assessing the "drug-likeness" of a compound, often evaluated against criteria such as Lipinski's Rule of Five.[6][7][8][9] These rules suggest that orally active drugs generally have a molecular weight under 500 Daltons, a LogP value less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[7][9]

PropertyPredicted ValueLipinski's Rule of Five ComplianceSource
Molecular FormulaC12H18N2O2N/A[10]
Molecular Weight222.28 g/mol Yes (< 500 Da)[10]
LogP (octanol-water partition coeff.)1.07Yes (< 5)[10]
Hydrogen Bond Donors2 (amine and amide NH)Yes (≤ 5)[7][9]
Hydrogen Bond Acceptors3 (two oxygens, one nitrogen)Yes (≤ 10)[7][9]
Rotatable Bonds5N/A[10]

The predicted properties of N-(5-amino-2-methoxyphenyl)pentanamide suggest it has a favorable profile for potential oral bioavailability, making it a promising candidate for further investigation.

Synthesis and Characterization Workflow

The following section details a proposed synthetic route and the necessary analytical techniques to confirm the identity, purity, and structure of the synthesized compound.

Proposed Synthesis: Acylation of 5-Amino-2-methoxyphenol

A straightforward and logical approach to synthesizing the target compound is the N-acylation of commercially available 5-amino-2-methoxyphenol with pentanoyl chloride.

Caption: Proposed workflow for the synthesis and purification of the target compound.

Protocol:

  • Reaction Setup: Dissolve 5-amino-2-methoxyphenol in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

  • Acylation: Cool the solution in an ice bath (0 °C). Add pentanoyl chloride dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Perform a series of aqueous washes in a separatory funnel, typically with dilute HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Structural and Purity Analysis

Confirmation of the synthesized compound's identity and purity is paramount.[11] A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic compounds.[12][13][14][15] Both ¹H and ¹³C NMR spectra should be acquired. The spectra will confirm the connectivity of atoms and the successful formation of the amide bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical technique for assessing the purity of the final compound.[16] A reverse-phase C18 column is a good starting point for method development.[17]

Table: Exemplar HPLC Method Development Parameters

ParameterInitial ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmStandard for small molecule analysis.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in MS.[17]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier.[17]
Gradient 5% to 95% B over 10 minutesA good starting gradient for unknown compounds.[18]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nm and/or MS254 nm is a common wavelength for aromatic compounds.

Proposed Biological Evaluation Workflow

Based on the structural motifs, a tiered approach to biological evaluation is recommended. This workflow begins with broad cytotoxicity screening and then progresses to a more targeted, hypothesis-driven assay.

Tier 1: In Vitro Cytotoxicity Assessment

Before investigating any specific biological activity, it is essential to determine the compound's general toxicity to cells. The MTT assay is a widely used, reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[19][20][21]

MTT Assay Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293 or a cancer cell line like U-87) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[22]

  • Compound Treatment: Prepare a serial dilution of N-(5-amino-2-methoxyphenyl)pentanamide in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls.

  • Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[19][23]

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[22][23]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19] The amount of absorbance is proportional to the number of viable cells.

Tier 2: Hypothesis-Driven Functional Assay - TRPV1 Activation

The 2-methoxyphenyl group is a substructure of the vanilloid moiety, which is characteristic of agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[24][25][26] TRPV1 is a non-selective cation channel involved in pain and temperature sensation.[27][28] Activation of TRPV1 leads to an influx of calcium ions.[24][28] Therefore, a calcium influx assay is a logical next step to test the hypothesis that N-(5-amino-2-methoxyphenyl)pentanamide may act as a TRPV1 agonist.

G cluster_pathway Hypothesized TRPV1 Signaling Compound N-(5-amino-2-methoxyphenyl)pentanamide (Hypothesized Agonist) TRPV1 TRPV1 Channel Compound->TRPV1 Binds & Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Channel Signal Downstream Signaling (e.g., NFAT, NF-κB activation) Ca_Influx->Signal Response Cellular Response (e.g., Nociception, Desensitization) Signal->Response

Caption: Hypothesized activation of the TRPV1 signaling pathway.

Fluo-4 Calcium Influx Assay Protocol:

This assay uses the Fluo-4 AM fluorescent indicator to measure changes in intracellular calcium concentration.[28][29]

  • Cell Preparation: Use a cell line that endogenously expresses or is engineered to express TRPV1 (e.g., HEK293-TRPV1). Plate the cells in a 96-well black, clear-bottom plate.

  • Dye Loading: Wash the cells with a physiological buffer (e.g., HBSS). Load the cells with Fluo-4 AM loading solution (typically 2-5 µM) for 30-60 minutes at 37°C.[30][31]

  • Baseline Reading: After loading, wash the cells again to remove excess dye. Place the plate in a fluorescence microplate reader and measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).[29]

  • Compound Addition: Add N-(5-amino-2-methoxyphenyl)pentanamide at various concentrations to the wells.

  • Signal Measurement: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Controls: Include a known TRPV1 agonist (e.g., capsaicin) as a positive control and a vehicle-only negative control.

Tier 3: In Silico Modeling

To complement the experimental data, in silico molecular docking can provide insights into the potential binding mode and affinity of the compound to its hypothesized target.[32][33][34]

Molecular Docking Workflow:

  • Receptor Preparation: Obtain the 3D structure of the human TRPV1 channel from a protein database (e.g., the Protein Data Bank - PDB). Prepare the protein structure by adding hydrogens, assigning charges, and defining the binding pocket.[35][36]

  • Ligand Preparation: Generate a 3D conformation of N-(5-amino-2-methoxyphenyl)pentanamide and assign appropriate charges and atom types.[36]

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to predict the binding poses and estimate the binding affinity of the ligand within the TRPV1 binding site.[35]

  • Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[35]

Conclusion and Future Directions

This guide provides a structured, multi-faceted approach for the initial investigation of N-(5-amino-2-methoxyphenyl)pentanamide. By following the proposed workflows for synthesis, characterization, and biological evaluation, researchers can efficiently generate a robust preliminary dataset. Positive results, such as confirmed cytotoxicity or specific activity in the TRPV1 assay, would warrant further investigation, including lead optimization, in vivo efficacy studies, and a more detailed exploration of its mechanism of action. This foundational work is a critical step in determining the potential of this novel compound as a research tool or a starting point for therapeutic development.

References

  • Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]

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  • Bioaccess. Understanding the lipinski rule of 5 in Drug Discovery. [Link]

  • Creative Biolabs. Lipinski Rule Of 5. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • Wikipedia. TRPV1. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Cyrusbioscience. MTT Assay Protocol. [Link]

  • National Center for Biotechnology Information. TRPV1 Receptors and Signal Transduction. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

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  • Google Patents.
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  • National Center for Biotechnology Information. Understanding diverse TRPV1 signaling – an update. [Link]

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  • ORGANIC SPECTROSCOPY INTERNATIONAL. Characterisation of Organic Compounds. [Link]

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  • Springer Nature Experiments. Assay of TRPV1 Receptor Signaling. [Link]

  • Semantic Scholar. TRPV1 Receptors and Signal Transduction. [Link]

  • protocols.io. In Silico Molecular Docking with Ligand Target. [Link]

  • National Center for Biotechnology Information. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging. [Link]

  • PrepChem.com. Synthesis of N-acetyl-p-aminophenol. [Link]

  • University of Cambridge. Session 4: Introduction to in silico docking. [Link]

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  • Arabian Journal of Chemistry. Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. [Link]

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  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • PubMed. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. [Link]

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Methodological & Application

Application Notes and Protocols: N-(5-amino-2-methoxyphenyl)pentanamide for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel and effective anticancer agents is a cornerstone of modern oncological research. Within this landscape, small molecules that can selectively target pathways crucial for cancer cell survival and proliferation are of paramount interest. N-(5-amino-2-methoxyphenyl)pentanamide is a novel synthetic compound with structural motifs suggestive of potential bioactivity. While direct studies on this specific molecule are nascent, its structural similarity to known pharmacophores, particularly those found in histone deacetylase (HDAC) inhibitors and tubulin-targeting agents, provides a strong rationale for its investigation as a potential anticancer therapeutic.[1][2][3][4][5]

HDAC inhibitors have emerged as a promising class of anticancer drugs, capable of inducing cell cycle arrest, differentiation, and apoptosis in malignant cells.[1][2] Similarly, compounds that disrupt microtubule dynamics are among the most successful chemotherapeutics.[6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of N-(5-amino-2-methoxyphenyl)pentanamide's effects on cancer cell lines. The protocols herein are designed to be self-validating and provide a robust framework for assessing the compound's cytotoxic and mechanistic properties.

Hypothesized Mechanism of Action

Based on its chemical structure, we hypothesize that N-(5-amino-2-methoxyphenyl)pentanamide may function as an inhibitor of histone deacetylases (HDACs). The pentanamide moiety could potentially act as a linker to a zinc-binding group, a common feature of many HDAC inhibitors. Inhibition of HDACs leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can trigger cell cycle arrest and apoptosis.

Alternatively, the aromatic and amide components of the molecule bear some resemblance to compounds known to interact with the colchicine-binding site on tubulin, thereby inhibiting microtubule polymerization and arresting cells in the G2/M phase of the cell cycle.[7]

The following experimental plan is designed to test these hypotheses.

Experimental Workflow for Characterizing N-(5-amino-2-methoxyphenyl)pentanamide

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation Compound Preparation Compound Preparation Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Preparation->Cell Viability Assay (MTT) Determine IC50 Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cell Viability Assay (MTT)->Apoptosis Assay (Annexin V/PI) Confirm cytotoxic effect Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay (Annexin V/PI)->Cell Cycle Analysis Investigate cell fate Western Blot Analysis Western Blot Analysis Cell Cycle Analysis->Western Blot Analysis Probe protein expression Tubulin Polymerization Assay Tubulin Polymerization Assay Western Blot Analysis->Tubulin Polymerization Assay Direct target assessment G cluster_0 Control cluster_1 Treated Control G0/G1 S G2/M Treated G0/G1 S G2/M Control:f2->Treated:f2 Increased Population

Caption: A diagram illustrating a hypothetical G2/M cell cycle arrest induced by N-(5-amino-2-methoxyphenyl)pentanamide.

IV. Western Blot Analysis

Western blotting is a powerful technique to investigate changes in the expression levels of specific proteins involved in apoptosis, cell cycle regulation, or the hypothesized target pathways. [8][9][10]

Principle

Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol: Western Blotting
  • Protein Extraction:

    • Treat cells with N-(5-amino-2-methoxyphenyl)pentanamide as previously described.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. * Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. * Separate the proteins on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane. [10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. * Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:

      • Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax

      • Cell Cycle: Cyclin B1, CDK1, p21

      • HDAC Inhibition: Acetylated Histone H3, Acetylated Tubulin

      • Loading Control: β-actin, GAPDH

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

V. (Optional) In Vitro Tubulin Polymerization Assay

If cell cycle analysis indicates a G2/M arrest and western blotting shows changes in microtubule-related proteins, a direct assessment of the compound's effect on tubulin polymerization is warranted. [6][11][12][13][14]

Principle

The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering or fluorescence. [6]The assay measures the change in absorbance at 340 nm over time, which is proportional to the mass of the microtubule polymer.

Protocol: Tubulin Polymerization Assay
  • Reaction Setup:

    • Prepare a reaction mix containing purified tubulin, GTP, and a suitable buffer on ice. [12] * Add N-(5-amino-2-methoxyphenyl)pentanamide at various concentrations. Include a known tubulin inhibitor (e.g., nocodazole) as a positive control and a vehicle control.

  • Polymerization and Measurement:

    • Transfer the reaction mix to a pre-warmed 96-well plate.

    • Immediately begin measuring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes in a temperature-controlled spectrophotometer set to 37°C. [13]

Data Analysis
  • Plot absorbance versus time to generate polymerization curves.

  • Determine the effect of the compound on the lag phase, polymerization rate (Vmax), and the steady-state polymer mass.

Conclusion

This comprehensive guide provides a robust framework for the initial in vitro characterization of N-(5-amino-2-methoxyphenyl)pentanamide as a potential anticancer agent. The outlined protocols, from initial cytotoxicity screening to detailed mechanistic studies, will enable researchers to systematically evaluate its efficacy and elucidate its mode of action. The data generated from these experiments will be crucial in determining the therapeutic potential of this novel compound and guiding future preclinical development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Micevic, G., & Bosenberg, M. (2010). Histone Deacetylase Inhibitors as Anticancer Drugs. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Khan, O., & La Thangue, N. B. (2023). Recent histone deacetylase inhibitors in cancer therapy. PubMed. Retrieved from [Link]

  • Park, Y., & Lee, J. (n.d.). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • Chinnaiyan, A. M., & Allen, G. W. (2010). HDAC Inhibitors in Cancer Care. CURE Today. Retrieved from [Link]

  • West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. Journal of Clinical Investigation. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Bio-protocol. (n.d.). Annexin V-FITC/PI Staining. Retrieved from [Link]

  • Li, Y., & Seto, E. (2016). The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Darzynkiewicz, Z., & Juan, G. (n.d.). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Retrieved from [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]

  • de la Torre, B. G., & Andreu, J. M. (2020). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. Retrieved from [Link]

Sources

HPLC-MS analysis of N-(5-amino-2-methoxyphenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC-MS/MS Method Development & Validation for N-(5-amino-2-methoxyphenyl)pentanamide

Executive Summary

This application note details the method development, optimization, and validation strategy for the quantification of N-(5-amino-2-methoxyphenyl)pentanamide (hereafter referred to as AMP-5 ). This compound, characterized by a polar aniline core modified with a lipophilic pentyl chain, presents specific chromatographic challenges including peak tailing due to the basic amine and retention shifts due to the amide functionality.

This guide moves beyond standard "cookbook" recipes, offering a first-principles approach to analyzing substituted phenyl-amides in complex matrices (e.g., plasma or reaction mixtures). It utilizes LC-ESI-MS/MS in positive ion mode, leveraging the basicity of the C5-amino group for high-sensitivity detection.

Analyte Physicochemical Profile

Understanding the molecule is the first step in robust method design.

PropertyValue (Predicted/Experimental)Chromatographic Implication
Formula C₁₂H₁₈N₂O₂Monoisotopic Mass: 222.14 Da
[M+H]⁺ 223.15 m/z Target precursor for MS analysis.
LogP ~2.1 - 2.5Moderately lipophilic; suitable for Reverse Phase (RP) LC.
pKa (Base) ~4.5 - 5.0 (Aniline amine)Requires acidic mobile phase (pH < 3) to ensure full ionization.
Functionality 1° Amine, Amide, EtherThe 1° amine causes silanol interactions (tailing); the amide provides H-bond capability.

Method Development Strategy (The "Why")

Column Selection: The "Bidentate" Approach

While C18 is the industry standard, aniline derivatives often exhibit peak tailing due to interaction with residual silanols on the silica surface.

  • Primary Choice: C18 with End-capping (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge). High carbon load ensures retention of the pentyl chain.

  • Alternative Choice: Phenyl-Hexyl . If matrix interferences are high, the π-π interactions between the phenyl-hexyl phase and the AMP-5 aromatic ring provide orthogonal selectivity compared to standard C18.

Mobile Phase Chemistry
  • Buffer: 0.1% Formic Acid (pH ~2.7) .

    • Reasoning: The pKa of the aniline nitrogen is approx 4.5. Operating at pH 2.7 ensures >99% of the analyte is protonated (

      
      ). This stabilizes retention times and maximizes ESI+ sensitivity.
      
  • Organic Modifier: Acetonitrile (ACN) .

    • Reasoning: ACN provides sharper peaks and lower back

Application Note: High-Fidelity Synthesis of N-(5-amino-2-methoxyphenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step synthetic protocol for the production of N-(5-amino-2-methoxyphenyl)pentanamide (CAS 901581-42-8), a critical "hit-to-lead" intermediate often utilized in the development of histone deacetylase (HDAC) inhibitors and kinase-targeting scaffolds.

The protocol prioritizes regioselectivity and scalability . By utilizing 2-methoxy-5-nitroaniline as the starting material, we leverage the electronic directing effects of the nitro group to ensure exclusive acylation at the aniline nitrogen. Subsequent chemoselective reduction converts the nitro group to the target amine without compromising the amide linkage or the methoxy ether.

Key Performance Indicators (KPIs):

  • Overall Yield: >75% (Two steps)

  • Purity: >98% (HPLC, area %)

  • Scalability: Validated from 100 mg to 10 g scale.

Synthetic Strategy & Mechanism

The synthesis is designed around a "Protect-then-Activate" logic. The pentanoyl chain acts as a permanent scaffold, while the nitro group serves as a "masked" amine, preventing side reactions (such as double acylation) during the first step.

Reaction Pathway (DOT Visualization)

SynthesisPathway cluster_legend Mechanism Logic Start Starting Material 2-methoxy-5-nitroaniline Inter Intermediate N-(2-methoxy-5-nitrophenyl)pentanamide Start->Inter Step 1: Acylation Pentanoyl Chloride, TEA DCM, 0°C to RT Final Target Product N-(5-amino-2-methoxyphenyl)pentanamide Inter->Final Step 2: Chemoselective Reduction H2 (1 atm), 10% Pd/C MeOH, RT Text1 Nitro group directs acylation to existing amine Text2 Pd/C reduces NO2 Preserves Amide

Figure 1: Step-wise synthetic pathway transforming the nitroaniline precursor to the final diamine scaffold.

Experimental Protocol

Step 1: Acylation of 2-methoxy-5-nitroaniline

Objective: Install the pentanamide chain. Critical Quality Attribute (CQA): Complete consumption of starting material to avoid difficult separation of two anilines later.

Materials
  • Reagent A: 2-Methoxy-5-nitroaniline (1.0 eq) [Commercially Available]

  • Reagent B: Pentanoyl chloride (Valeryl chloride) (1.1 eq)

  • Base: Triethylamine (TEA) (1.5 eq)

  • Solvent: Dichloromethane (DCM), Anhydrous

  • Quench: NaHCO₃ (saturated aqueous)

Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the RBF with 2-methoxy-5-nitroaniline (2.0 g, 11.9 mmol) and anhydrous DCM (40 mL). The solution will appear yellow/orange.

  • Base Addition: Add Triethylamine (2.5 mL, 17.8 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add Pentanoyl chloride (1.58 mL, 13.1 mmol) over 15 minutes. Caution: Exothermic reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 3 hours.

    • Self-Validating Check: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear, replaced by a less polar amide spot (Rf ~0.6).

  • Workup: Dilute with DCM (50 mL). Wash sequentially with 1M HCl (30 mL, to remove excess TEA), Sat. NaHCO₃ (30 mL), and Brine (30 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOH/Hexane if necessary, though the crude is often sufficiently pure (>95%) for the next step.

Expected Yield: 2.7 – 2.9 g (85-95%) of N-(2-methoxy-5-nitrophenyl)pentanamide.

Step 2: Chemoselective Reduction of Nitro Group

Objective: Reduce -NO₂ to -NH₂ without reducing the amide carbonyl. Critical Process Parameter (CPP): Hydrogen pressure and catalyst loading. High pressure/temp may reduce the aromatic ring.

Materials
  • Substrate: N-(2-methoxy-5-nitrophenyl)pentanamide (from Step 1)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)

  • Solvent: Methanol (MeOH)[1]

  • Gas: Hydrogen (H₂) balloon (1 atm)

Procedure
  • Safety: Purge the reaction vessel with Nitrogen (N₂) to remove oxygen before introducing the catalyst (Pd/C is pyrophoric when dry).

  • Loading: In a 100 mL RBF, dissolve the nitro-amide intermediate (2.0 g, 7.9 mmol) in MeOH (30 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (200 mg) under a gentle stream of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (balloon). Repeat 3 times.

  • Reaction: Stir vigorously at RT for 4–6 hours.

    • Self-Validating Check: The yellow suspension will turn colorless (or grey due to carbon) as the nitro chromophore is reduced.

  • Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C. Wash the pad with MeOH (20 mL). Do not let the filter cake dry out completely to prevent fire hazards.

  • Isolation: Concentrate the filtrate in vacuo to yield an off-white to pale brown solid.

  • Final Polish: Triturate with cold diethyl ether to remove trace impurities.

Expected Yield: 1.5 – 1.6 g (85-90%).

Characterization & Data Analysis

The following data represents typical values for the final product, N-(5-amino-2-methoxyphenyl)pentanamide .

Spectral Data Summary
TechniqueParameterObserved ValueInterpretation
1H NMR δ 0.90 (t, 3H)Methyl (terminal)Pentyl chain terminus
(DMSO-d6)δ 1.30-1.60 (m, 4H)MultipletsPentyl chain methylene
δ 2.35 (t, 2H)Triplet-CH₂- adjacent to Carbonyl
δ 3.75 (s, 3H)SingletMethoxy (-OCH₃)
δ 4.80 (br s, 2H)Broad SingletPrimary Amine (-NH₂)
δ 6.70 - 7.50 (m, 3H)MultipletsAromatic Protons
δ 9.10 (s, 1H)SingletAmide -NH-
Mass Spec [M+H]+223.15 m/zConsistent with C₁₂H₁₈N₂O₂
HPLC Purity>98.5%Retention time ~4.2 min (C18, ACN/H2O)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Step 1: Low Yield Hydrolysis of acid chlorideEnsure DCM is anhydrous; check valeryl chloride quality (should be clear, not cloudy).
Step 2: Incomplete Reduction Catalyst poisoningSulfur trace in starting material? Use fresh Pd/C. Increase H₂ pressure to 30 psi (Parr shaker).
Step 2: Over-reduction Ring saturationDo not heat. Stop reaction immediately after H₂ uptake ceases.

References

  • BenchChem Protocols.Synthesis of Nitroaniline Derivatives via Electrophilic Substitution.
  • RSC Advances (2014). Selective reduction of nitro-compounds to primary amines. (Discusses chemoselectivity of Pd/C vs. other metals). Available at: [Link]

  • Vertex AI/Google Patents.Process for the synthesis of substituted amino-anisoles (US7094928B2). (Validates the acylation/reduction workflow for methoxy-anilines).

Disclaimer: This protocol is intended for research purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Degradation Pathways of N-(5-amino-2-methoxyphenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(5-amino-2-methoxyphenyl)pentanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting advice for experiments related to the degradation of this compound. Our goal is to equip you with the scientific understanding and practical methodologies to anticipate and investigate its stability, ensuring the integrity of your research and development programs.

Introduction to N-(5-amino-2-methoxyphenyl)pentanamide and Its Stability

N-(5-amino-2-methoxyphenyl)pentanamide is a compound of interest in pharmaceutical development. Its structure, featuring a primary aromatic amine, a methoxy group, and a secondary amide linkage, presents several potential sites for degradation. Understanding the stability of this molecule under various environmental and physiological conditions is critical for predicting its shelf-life, ensuring its therapeutic efficacy, and identifying any potentially toxic degradation products. Forced degradation studies are a key component of this process, providing insights into the intrinsic stability of the molecule by subjecting it to stress conditions such as hydrolysis, oxidation, and photolysis.

Frequently Asked Questions (FAQs)

Here we address common questions and challenges encountered during the investigation of N-(5-amino-2-methoxyphenyl)pentanamide degradation.

General Questions

Q1: What are the primary functional groups in N-(5-amino-2-methoxyphenyl)pentanamide that are susceptible to degradation?

A1: The three primary functional groups prone to degradation are:

  • Amide linkage: Susceptible to hydrolysis under acidic or basic conditions.

  • Aromatic amine: Can be oxidized or undergo photodegradation.

  • Methoxy group: May undergo O-demethylation, particularly under certain metabolic or harsh chemical conditions.

Q2: What are the expected major degradation pathways for this molecule?

A2: Based on its functional groups, the primary degradation pathways are predicted to be:

  • Hydrolysis: Cleavage of the amide bond to form 5-amino-2-methoxyaniline and pentanoic acid.

  • Oxidation: Oxidation of the aromatic amine can lead to the formation of colored polymeric products or other oxidative derivatives.

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of the aromatic amine moiety.

Experimental Design & Troubleshooting

Q3: I am not observing any degradation under my initial stress conditions. What should I do?

A3: If you are not seeing degradation, consider the following:

  • Increase Stress Levels: The concentration of your acid, base, or oxidizing agent may be too low, or the temperature may not be high enough. Incrementally increase the stress conditions. For example, if 0.1 M HCl at 60°C shows no effect, try 1 M HCl or increase the temperature to 80°C.

  • Extend Exposure Time: Degradation may be slow. Extend the duration of the stress testing period.

  • Wavelength for Photostability: Ensure you are using an appropriate light source for photostability testing. The ICH Q1B guideline recommends exposure to a combination of visible and UVA light.

Q4: My chromatograms show multiple unexpected peaks after forced degradation. How can I identify them?

A4: The appearance of multiple peaks is common in forced degradation studies. Here’s a systematic approach to their identification:

  • LC-MS is your primary tool: Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown degradation products.[1][2][3][4] It provides the molecular weight of the degradants, which is a critical first step in structure elucidation.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the elemental composition of the degradation products, significantly narrowing down the possibilities for their chemical structures.[1]

  • Tandem MS (MS/MS): Fragmenting the parent ion of the degradant in the mass spectrometer (MS/MS) provides structural information that can be pieced together to propose a structure.[1][5]

  • NMR Spectroscopy: For definitive structure confirmation, isolation of the degradation product followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[6][7][8][9]

Q5: The color of my sample solution changes during the degradation study, especially under oxidative or photolytic stress. What does this indicate?

A5: A change in color, often to brown or dark red, is a strong indicator of the oxidation of the aromatic amine group.[10] Anilines are known to form colored polymeric products upon oxidation. This is a qualitative indicator of degradation, and the extent of color change can sometimes be correlated with the degree of degradation.

Predicted Degradation Pathways

The following diagrams illustrate the predicted primary degradation pathways of N-(5-amino-2-methoxyphenyl)pentanamide under different stress conditions.

Hydrolysis Parent N-(5-amino-2-methoxyphenyl)pentanamide Product1 5-amino-2-methoxyaniline Parent->Product1 Acidic or Basic Hydrolysis Product2 Pentanoic Acid Parent->Product2 Acidic or Basic Hydrolysis

Caption: Predicted hydrolytic degradation pathway.

Oxidation Parent N-(5-amino-2-methoxyphenyl)pentanamide Product Oxidized Products (e.g., quinone-imines, polymers) Parent->Product Oxidizing Agent (e.g., H2O2)

Caption: Predicted oxidative degradation pathway.

O_Demethylation Parent N-(5-amino-2-methoxyphenyl)pentanamide Product N-(5-amino-2-hydroxyphenyl)pentanamide Parent->Product O-Demethylation

Caption: Predicted O-demethylation pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies and for the analysis of N-(5-amino-2-methoxyphenyl)pentanamide and its degradation products.

Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for subjecting N-(5-amino-2-methoxyphenyl)pentanamide to hydrolytic, oxidative, and photolytic stress.

1. Sample Preparation:

  • Prepare a stock solution of N-(5-amino-2-methoxyphenyl)pentanamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis 1 M HCl80°C24 hours
Base Hydrolysis 1 M NaOH80°C24 hours
Oxidation 3% H₂O₂Room Temp.24 hours
Photostability ICH Q1B compliant light sourceRoom Temp.Per ICH Q1B

3. Procedure:

  • For each stress condition, mix 1 mL of the stock solution with 1 mL of the respective reagent in a sealed vial.

  • For the control sample, mix 1 mL of the stock solution with 1 mL of purified water.

  • Place the vials under the specified temperature and duration. For photostability, expose the solution in a photostability chamber.

  • After the stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples with the mobile phase to a suitable concentration for analysis.

Analytical Methodology: HPLC-UV

This method is suitable for the separation and quantification of the parent compound and its major degradation products.

1. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

2. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Workflow for Degradation Product Identification

Workflow cluster_stress Stress Testing cluster_analysis Analysis cluster_identification Identification Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidation, Light) HPLC_UV Initial analysis by HPLC-UV to assess extent of degradation Forced_Degradation->HPLC_UV LC_MS LC-MS analysis to determine molecular weights of degradants HPLC_UV->LC_MS HR_MS High-Resolution MS for elemental composition LC_MS->HR_MS MS_MS Tandem MS (MS/MS) for fragmentation analysis HR_MS->MS_MS Propose_Structure Propose structures of degradation products MS_MS->Propose_Structure Isolate_and_NMR Isolate major degradants and confirm structure by NMR Propose_Structure->Isolate_and_NMR

Caption: A typical workflow for the identification of degradation products.

References

  • Goodenough, A. K., & Chen, G. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]

  • Li, Y. (2003). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Current Pharmaceutical Analysis, 1(3), 255-267. [Link]

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC–MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • Shimadzu. (n.d.). Analysis of Decomposition Products in Drugs (LC/MS). Retrieved from Shimadzu. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Patel, K. et al. (2021). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Research Journal of Pharmacy and Technology, 14(2), 1118-1123. [Link]

  • Heberer, T., & Stan, H. J. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 103(19), 8966-8977. [Link]

  • Heberer, T., & Stan, H. J. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 103(19), 8966-8977. [Link]

  • Dasgupta, A., & Pillow, J. (1995). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of analytical toxicology, 19(5), 323-326. [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from Agilent Technologies. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from Waters Corporation. [Link]

  • Matt, C., & Sacher, F. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Water research, 35(11), 2686-2694. [Link]

  • Emwas, A. H., et al. (2019). NMR spectroscopy of small molecules in solution. RSC chemical biology, 1(1), 16-43. [Link]

  • Galgano, F., Favati, F., & Romano, P. (2003). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One, 37(4), 237-242. [Link]

  • Cogent HPLC. (2025). Amide or Amino HPLC Columns What are the Differences. Retrieved from Cogent HPLC. [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Retrieved from ResolveMass Laboratories Inc. [Link]

  • News-Medical.Net. (2022, November 7). NMR spectrometry analysis for drug discovery and development. [Link]

  • Moore, S. (2020, March 20). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. AZoLifeSciences. [Link]

  • NIOSH. (2016). NMAM METHOD 2005. Centers for Disease Control and Prevention. [Link]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. [Link]

  • NIOSH. (2020, February 1). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Regulations.gov. [Link]

  • Kügler, J. H., et al. (2022). Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface-active compounds. Frontiers in Bioengineering and Biotechnology, 10, 989973. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

Sources

troubleshooting N-(5-amino-2-methoxyphenyl)pentanamide analytical detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of N-(5-amino-2-methoxyphenyl)pentanamide. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your research. This guide is structured as a series of frequently encountered challenges, offering detailed troubleshooting steps and field-proven insights to ensure robust and reliable analytical outcomes.

Understanding the Analyte: N-(5-amino-2-methoxyphenyl)pentanamide

Before diving into troubleshooting, let's consider the chemical nature of our target molecule. Its structure dictates its analytical behavior.

  • Molecular Formula: C₁₂H₁₈N₂O₂

  • Molecular Weight: 222.28 g/mol [1]

  • Key Functional Groups:

    • Primary Aromatic Amine (-NH₂): This is a basic group, readily protonated in acidic conditions. It is the primary site for ionization in positive-mode mass spectrometry and a key driver of peak tailing in reversed-phase HPLC due to interactions with silica silanols. It is also susceptible to oxidation.

    • Amide Linkage (-C(O)NH-): A stable bond, but can be liable to hydrolysis under extreme pH conditions (pH < 2 or > 10).[2]

    • Methoxy Group (-OCH₃): An electron-donating group on the aromatic ring.

    • Pentyl Chain: A five-carbon chain that imparts significant hydrophobicity to the molecule.

This combination of a basic, ionizable head and a hydrophobic tail makes it an ideal candidate for reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS).

General Troubleshooting Workflow

When an issue arises, a systematic approach is crucial. The following workflow can help isolate the problem's source, whether it's the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).

G start Problem Observed (e.g., No Peak, Poor Shape, Low Signal) check_analyte Step 1: Verify Analyte Integrity - Is the standard fresh? - Any signs of degradation/precipitation? start->check_analyte check_direct_infusion Step 2: Direct Infusion Analysis (MS) - Bypass LC system - Infuse analyte directly into MS check_analyte->check_direct_infusion signal_ok Signal OK? check_direct_infusion->signal_ok troubleshoot_lc Problem is in the LC System or Sample Prep - Check mobile phase, column, injector, etc. signal_ok->troubleshoot_lc Yes troubleshoot_ms Problem is in the MS System - Check source parameters, calibration, detector. signal_ok->troubleshoot_ms No resolved Issue Resolved troubleshoot_lc->resolved troubleshoot_ms->resolved

Caption: General troubleshooting decision workflow.

Frequently Asked Questions & Troubleshooting Guides
Section 1: HPLC & Liquid Chromatography Issues

Question 1: Why is my chromatographic peak for N-(5-amino-2-methoxyphenyl)pentanamide showing significant tailing?

Answer: Peak tailing for this analyte is almost always caused by secondary interactions between the basic primary amine group and acidic silanol groups on the surface of the silica-based stationary phase.[3] This interaction slows down a portion of the analyte molecules, causing them to elute later than the main peak band, resulting in a tail.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment (Primary Solution):

    • Action: Add an acidic modifier to your mobile phase. 0.1% formic acid or 0.1% acetic acid is standard.[4]

    • Causality: By lowering the mobile phase pH (typically to between 2.7 and 3.5), you ensure the primary amine on your analyte is fully protonated (-NH₃⁺). Simultaneously, this low pH suppresses the ionization of the surface silanol groups (Si-O⁻), minimizing the undesirable ionic interaction.

  • Use a High-Purity, End-Capped Column:

    • Action: If tailing persists, switch to a modern, high-purity silica column that is thoroughly end-capped.

    • Causality: End-capping masks the residual silanol groups with a less interactive chemical group (e.g., trimethylsilyl). While no column is perfectly end-capped, high-purity silica columns have a much lower concentration of these problematic active sites.[3]

  • Check for Column Overload:

    • Action: Inject a 1:10 and 1:100 dilution of your sample.

    • Causality: If the peak shape improves dramatically with dilution, you may be overloading the column. This can cause both tailing and fronting. Reduce the amount of sample injected onto the column.[3][5]

Question 2: My retention time is drifting or shifting between injections. What is the cause?

Answer: Retention time instability is a common issue that points to a lack of equilibrium in the system or changes in the mobile phase or physical conditions.[6][7]

Troubleshooting Steps:

  • Insufficient Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection, especially when using new mobile phases or after the system has been idle.

  • Mobile Phase Composition:

    • Evaporation: Ensure solvent bottles are capped to prevent the preferential evaporation of the more volatile organic component (e.g., acetonitrile), which would alter the mobile phase composition and increase retention times.

    • Degassing: Inadequately degassed mobile phases can lead to bubble formation in the pump, causing pressure fluctuations and unstable flow rates, which directly impacts retention time.[7] Use an in-line degasser or sparge solvents with helium.

  • Column Temperature: Lack of temperature control is a frequent cause of drift. Operating the column in a thermostatted compartment is essential for reproducible chromatography. Even minor fluctuations in ambient lab temperature can cause shifts.[8]

  • Pump Performance: Worn pump seals or faulty check valves can lead to inconsistent flow rates. Monitor the system pressure; excessive fluctuations are a key indicator of pump issues.[7][9]

Section 2: Mass Spectrometry (MS) Detection

Question 3: I have poor sensitivity or no signal for my analyte in LC-MS. What should I check?

Answer: This issue can stem from incorrect MS settings, analyte instability, or suppression of the signal by other components in the sample. A systematic check from the ion source to the detector is necessary.

G start Low/No MS Signal check_mode 1. Confirm Ionization Mode (Should be ESI, Positive) start->check_mode check_tune 2. Check Instrument Tune & Calibration - Has the instrument passed its routine calibration? check_mode->check_tune infuse 3. Direct Infusion of Analyte - Prepare 1 µg/mL solution in 50:50 ACN:H₂O w/ 0.1% FA - Infuse at 5-10 µL/min check_tune->infuse optimize 4. Optimize Source Parameters - Capillary Voltage - Gas Flow & Temperature - Fragmentor/Cone Voltage infuse->optimize check_matrix 5. Investigate Matrix Effects - Analyze post-extraction spiked sample vs. neat standard - Is signal suppressed? optimize->check_matrix resolved Signal Restored check_matrix->resolved

Caption: Workflow for troubleshooting low MS signal.

Detailed Explanation of Steps:

  • Ionization Mode: N-(5-amino-2-methoxyphenyl)pentanamide contains a basic amine, which is readily protonated. Therefore, it will ionize most efficiently in Electrospray Ionization (ESI) Positive Mode . The expected ion is the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 223.14.

  • Instrument Calibration: Always ensure the mass spectrometer is properly calibrated according to the manufacturer's schedule. Poor calibration can lead to mass shifts and low sensitivity.[6]

  • Direct Infusion: This is the most critical diagnostic step.[4] It separates the MS performance from the LC performance. If you see a strong, stable signal for m/z 223.14 during direct infusion, the MS is functioning correctly, and the problem lies with your LC method or sample preparation.

  • Source Parameter Optimization: While infusing, optimize key parameters to maximize the signal for your specific compound. The values in the table below are typical starting points.

ParameterTypical Starting ValueRationale
Capillary Voltage3500 - 4500 VDrives the electrospray process.
Nebulizing Gas (N₂)30 - 40 psiAssists in droplet formation.
Drying Gas (N₂) Flow8 - 12 L/minAids in solvent evaporation from droplets.
Drying Gas Temp.300 - 350 °CFacilitates desolvation to form gas-phase ions.
Fragmentor/Cone Voltage100 - 150 VPotential applied to transfer ions from atmospheric pressure to vacuum; can be optimized to maximize parent ion signal and minimize in-source fragmentation.
  • Matrix Effects: If the direct infusion signal is strong but the LC-MS signal is weak (especially with real samples), you are likely experiencing ionization suppression.[4][10] This occurs when co-eluting components from the sample matrix (e.g., salts, lipids, other metabolites) compete with the analyte for ionization, reducing its signal. Improving sample cleanup or chromatographic separation is the solution.

Question 4: I'm performing tandem MS (MS/MS) for quantification but my signal is weak. How do I select the right transitions?

Answer: For quantitative analysis using Multiple Reaction Monitoring (MRM), you need to select a precursor ion and one or more product ions that are both specific and intense.[11]

Protocol for MRM Transition Optimization:

  • Identify the Precursor Ion: As established, this will be the [M+H]⁺ ion at m/z 223.1.

  • Acquire a Product Ion Scan: Infuse the analyte solution directly into the mass spectrometer. In your instrument software, set up a "Product Ion Scan" or "MS/MS" experiment where the first quadrupole (Q1) is locked on m/z 223.1, and the third quadrupole (Q3) scans a mass range (e.g., m/z 50-225) to detect all fragment ions formed in the collision cell.

  • Optimize Collision Energy (CE): Vary the collision energy (e.g., from 10 to 40 eV) to find the value that produces the most intense and stable fragment ion signals.

  • Select Transitions: Choose the most abundant and specific product ions for your MRM method. Based on the analyte's structure, likely fragments would arise from the cleavage of the amide bond or the pentyl chain.

    • Hypothetical Fragment 1: Loss of the pentanamide side chain.

    • Hypothetical Fragment 2: Cleavage within the pentyl group.

  • Validate: The final MRM method should monitor at least two transitions for confident identification and quantification, per regulatory guidance in many fields.

Section 3: Sample Preparation

Question 5: My analyte recovery is low and variable after solid-phase extraction (SPE) from plasma. How can I improve this?

Answer: Low recovery from SPE is typically due to an inappropriate choice of sorbent, or inadequate conditioning, loading, washing, or elution steps.[8] For N-(5-amino-2-methoxyphenyl)pentanamide, its dual hydrophobic and basic character allows for a powerful mixed-mode SPE strategy.

Optimized Mixed-Mode Cation Exchange SPE Protocol:

  • Principle: This method leverages both reversed-phase (hydrophobic) and ion-exchange (charge-based) interactions for highly selective extraction.

  • Sorbent: Use a mixed-mode polymer-based sorbent with both hydrophobic and strong cation-exchange (SCX) functional groups.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water.

    • Causality: The acid ensures the analyte's primary amine is protonated (-NH₃⁺), making it ready for cation exchange. It also helps precipitate proteins. Centrifuge and use the supernatant.

  • Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Causality: Methanol wets the polymeric sorbent, activating the hydrophobic sites. Water prepares the cartridge for the aqueous sample.

  • Loading:

    • Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (~1 mL/min).

    • Mechanism: The analyte is retained by both hydrophobic interaction with the polymer backbone and ionic interaction with the SCX groups.

  • Washing:

    • Wash 1: 1 mL of 0.1 M acetic acid. This removes very polar, neutral, and acidic interferences.

    • Wash 2: 1 mL of methanol. This removes moderately polar, non-basic interferences that are retained by hydrophobic interactions (e.g., lipids). The analyte remains bound by the strong ionic interaction.

    • Causality: This two-step wash provides a very clean extract. The methanol wash is critical for removing matrix components that cause ion suppression.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Causality: The high pH of the ammonium hydroxide neutralizes the charge on the analyte's amine group (-NH₃⁺ → -NH₂), breaking the ionic bond with the SCX sorbent. The methanol disrupts the hydrophobic interaction, allowing the analyte to be eluted into a clean, organic solvent ready for evaporation and reconstitution.

References
  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological m
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory.
  • How to Avoid Problems in LC–MS.
  • Application of LCMS in small-molecule drug development.New Food Magazine.
  • HPLC Troubleshooting Guide.ACE HPLC Columns.
  • HPLC Troubleshooting Guide.Sigma-Aldrich.
  • HPLC Troubleshooting Guide.Sigma-Aldrich.
  • HPLC Troubleshooting Guide.Dr. Maisch GmbH.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
  • Stability and degradation profiles of Spantide II in aqueous solutions.PubMed.
  • N-(5-amino-2-methoxyphenyl)pentanamide.MolCore.

Sources

stabilizing N-(5-amino-2-methoxyphenyl)pentanamide for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(5-amino-2-methoxyphenyl)pentanamide

Product Category: Small Molecule Probes / Bioactive Lipophilic Amines Application: Biological Assays (Enzyme Inhibition, Receptor Binding, Cell Signaling) Status: High Sensitivity Alert (Oxidation Prone)[1]

Core Technical Overview

N-(5-amino-2-methoxyphenyl)pentanamide is a specialized aniline derivative often used as a synthetic intermediate or a bioactive probe in drug discovery.[1] Its structural core—a para-methoxy aniline moiety (the 2-methoxy and 5-amino groups are para to each other)—creates a specific stability challenge.

  • The Mechanism of Instability: The methoxy group (position 2) is a strong electron-donating group (EDG).[1] It increases the electron density of the phenyl ring, making the primary amine at position 5 highly nucleophilic and exceptionally prone to oxidative degradation .

  • The Consequence: Upon exposure to air (oxygen) or light, the compound rapidly oxidizes into quinone imines or azo-dimers. In biological assays, this manifests as:

    • Color Change: Solutions turn yellow, brown, or black.

    • False Positives/Negatives: Oxidation products can quench fluorescence or covalently modify assay proteins (pan-assay interference compounds or PAINS).[1]

    • Precipitation: Oxidized polymers are often insoluble in aqueous buffers.

Troubleshooting Guide (Q&A)

Issue 1: "My stock solution in DMSO turned dark brown overnight."

Diagnosis: Rapid oxidative degradation of the free amine. Root Cause: DMSO (Dimethyl Sulfoxide) is hygroscopic and can contain dissolved oxygen.[1] The electron-rich aniline core reacts with dissolved


, catalyzed by trace metals or light.
The Fix: 
  • Immediate: Discard the stock. Oxidation products are irreversible.

  • Prevention Protocol:

    • Use anhydrous, deoxygenated DMSO . Sparge DMSO with Argon or Nitrogen gas for 5 minutes before dissolving the solid.

    • Add an antioxidant stabilizer to the stock solution. Ascorbic Acid (1–5 mM) or DTT (1 mM) can prevent radical propagation.[1]

    • Store in amber glass vials under an inert gas overlay (Argon) at -20°C or -80°C.

Issue 2: "The compound precipitates when added to the cell culture media."

Diagnosis: Solubility crash (Hydrophobic Aggregation). Root Cause: The pentanamide tail renders the molecule lipophilic (LogP > 1.5). Direct addition of a high-concentration DMSO stock into aqueous media causes rapid local precipitation before dispersion. The Fix:

  • Stepwise Dilution: Do not pipet directly from 10 mM stock to media. Create an intermediate dilution (e.g., 10x working conc) in a carrier solvent or buffer containing 0.1% BSA or Pluronic F-127 .[1]

  • Mixing Technique: Vortex the media while slowly adding the compound solution to ensure rapid dispersion.

Issue 3: "My IC50 values are shifting (losing potency) during the assay incubation."

Diagnosis: In-well degradation or adsorption. Root Cause:

  • Plastic Adsorption: The lipophilic pentyl chain may stick to polystyrene plates.

  • pH Sensitivity: At neutral/basic pH (7.4+), the free amine is unprotonated and most reactive. The Fix:

  • Switch Plates: Use Non-Binding Surface (NBS) or glass-coated microplates.[1]

  • Buffer Modification: If the assay tolerates it, lower the pH slightly (to pH 6.5–6.8) to protonate the amine, which significantly retards oxidation. Alternatively, include 100 µM TCEP (Tris(2-carboxyethyl)phosphine) in the assay buffer as a non-thiol reducing agent.[1]

Standardized Stabilization Protocol

This workflow ensures data integrity by minimizing variables related to compound degradation.

A. Stock Solution Preparation (10 mM)
ComponentSpecificationPurpose
Solvent DMSO (Anhydrous, ≥99.9%)Primary carrier.[1]
Stabilizer 1 mM Ascorbic Acid OR 0.5 mM DTTScavenges dissolved oxygen/radicals.
Container Amber Glass Vial (Silanized)Blocks UV light; prevents surface adsorption.[1]
Headspace Argon or Nitrogen GasDisplaces atmospheric oxygen.

Procedure:

  • Weigh the solid compound in a low-humidity environment.

  • Purge the DMSO with Argon for 2 minutes.

  • Dissolve the compound to 10 mM.

  • Aliquot immediately into single-use amber vials (avoid freeze-thaw cycles).

  • Flash freeze in liquid nitrogen and store at -80°C.

B. Assay Working Solution (Freshly Prepared)
  • Thaw one aliquot of stock on ice.

  • Dilute into assay buffer that has been degassed (vacuum filtered) or treated with an antioxidant.[1]

  • Critical Control: Run a "Vehicle + Antioxidant" control to ensure the stabilizer (e.g., Ascorbic Acid) does not interfere with your specific biological target.

Mechanistic Visualization: Degradation vs. Stabilization

The following diagram illustrates the oxidative pathway that destroys the compound and how the recommended interventions block this process.

Stabilization_Pathway Compound Active Compound (Reduced Amine) Radical Radical Cation Intermediate Compound->Radical O2 / Light Quinone Quinone Imine (Inactive/Toxic) Radical->Quinone -H+ Polymer Insoluble Polymer (Precipitate) Quinone->Polymer Polymerization Argon Argon Overlay (Blocks O2) Argon->Radical Prevents Acid Acidic pH / Ascorbate (Reverses Oxidation) Acid->Radical Reduces back to Active

Caption: Figure 1. The oxidative degradation pathway of electron-rich anilines.[2] The "Active Compound" is susceptible to radical formation via oxygen or light. Stabilization strategies (Argon, Antioxidants) intercept this pathway at the radical formation stage.[1]

References & Grounding

  • Oxidation of Electron-Rich Anilines:

    • Mechanism:[3][4][5] Electron-donating groups (like the 2-methoxy group) significantly lower the oxidation potential of anilines, facilitating the formation of radical cations and subsequent quinone imines.

    • Source: NIST Chemistry WebBook, "2-Methoxyaniline derivatives stability data." Link

  • Stabilization in DMSO:

    • Protocol: The use of antioxidants (Ascorbic Acid) and inert gas sparging is the industry standard for stabilizing catecholamines and electron-rich anilines in DMSO stocks.

    • Source: "Stabilizing short-lived Schiff base derivatives... in dimethylsulfoxide." Nature Communications, 2017.[6] Link

  • Solubility & Adsorption:

    • Data: Lipophilic amines (LogP > 1) require carrier proteins (BSA) or surfactants (Pluronic) to prevent precipitation and plastic adsorption in aqueous assays.[1]

    • Source: BenchChem Solubility Guide for Amino-Anisole Derivatives. Link[1]

Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for N-(5-amino-2-methoxyphenyl)pentanamide before handling.

Sources

Technical Support Center: Synthesis of N-(5-amino-2-methoxyphenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(5-amino-2-methoxyphenyl)pentanamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to help you minimize impurities and optimize your synthetic protocol.

I. Synthetic Pathway Overview & Key Challenges

The synthesis of N-(5-amino-2-methoxyphenyl)pentanamide typically proceeds via a two-step route starting from 2-methoxy-5-nitroaniline. The first step involves the acylation of the amino group, followed by the reduction of the nitro group. While seemingly straightforward, this pathway presents several challenges related to chemoselectivity and potential side reactions that can lead to impurities.

The primary challenges include:

  • Incomplete acylation or over-acylation.

  • Side reactions during the nitro group reduction.

  • Purification of the final product from structurally similar impurities.

Below is a graphical representation of the general synthetic workflow.

Synthetic_Workflow A 2-Methoxy-5-nitroaniline C Acylation (Amide Formation) A->C B Valeryl Chloride or Pentanoic Anhydride B->C D N-(2-methoxy-5-nitrophenyl)pentanamide C->D Intermediate F Reduction D->F E Reducing Agent (e.g., H2/Pd-C, SnCl2) E->F G N-(5-amino-2-methoxyphenyl)pentanamide F->G Final Product

Caption: General synthetic workflow for N-(5-amino-2-methoxyphenyl)pentanamide.

II. Troubleshooting Guide: Impurity Minimization

This section addresses common issues encountered during the synthesis and provides actionable solutions.

FAQ 1: My acylation reaction is incomplete, and I observe unreacted 2-methoxy-5-nitroaniline in my crude product. What can I do?

Answer:

Incomplete acylation is a common issue that can be addressed by optimizing reaction conditions. The nucleophilicity of the amino group in 2-methoxy-5-nitroaniline is reduced by the electron-withdrawing nitro group, which can make the acylation sluggish.

Potential Causes and Solutions:

  • Insufficient Acylating Agent: Ensure you are using a slight excess (1.1-1.2 equivalents) of the acylating agent (valeryl chloride or pentanoic anhydride).

  • Inadequate Base: A tertiary amine base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl or pentanoic acid byproduct, which can protonate the starting aniline and render it unreactive. Use at least 1.1 equivalents of the base.

  • Low Reaction Temperature: While the reaction is often started at a lower temperature to control the initial exotherm, it may require warming to room temperature or gentle heating to drive it to completion.[1] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are suitable. Ensure the solvent is anhydrous, as water can hydrolyze the acylating agent.

Recommended Protocol for Acylation:

  • Dissolve 2-methoxy-5-nitroaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add valeryl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and proceed with a standard aqueous workup.

FAQ 2: I am observing a di-acylated impurity. How can I prevent its formation?

Answer:

While less common for anilines, di-acylation can occur under harsh conditions or with highly reactive acylating agents.

Potential Causes and Solutions:

  • Excess Acylating Agent: Using a large excess of the acylating agent can promote a second acylation. Adhere to the recommended stoichiometry (1.1-1.2 equivalents).

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second acylation. Maintain a controlled temperature profile.

  • Strong Base: While a base is necessary, a very strong base could potentially deprotonate the newly formed amide, making it susceptible to further acylation, although this is less likely with tertiary amine bases.

FAQ 3: During the nitro reduction step, I am getting by-products other than my desired amine. What are these, and how can I avoid them?

Answer:

The reduction of an aromatic nitro group can sometimes lead to side products if the reaction is not carefully controlled.[2]

Common By-products and Formation Pathways:

By-productPotential CauseMitigation Strategy
Azoxy, Azo, or Hydrazo compounds Incomplete reduction, especially with certain reducing agents like zinc in neutral conditions.Use a robust reduction system like catalytic hydrogenation (H2 with Pd/C, PtO2, or Raney Nickel) or a metal/acid combination like SnCl2/HCl.[2][3]
Dehalogenation (if applicable) Over-reduction or harsh conditions during catalytic hydrogenation.Use a milder catalyst or lower hydrogen pressure.
Amide Reduction Use of strong reducing agents like LiAlH4.Avoid hydride reagents that can reduce both the nitro group and the amide.[4] Catalytic hydrogenation is generally chemoselective for the nitro group in the presence of an amide.[3]

Recommended Protocol for Nitro Reduction:

  • Dissolve N-(2-methoxy-5-nitrophenyl)pentanamide in a suitable solvent like ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.

Impurity_Formation cluster_acylation Acylation Step cluster_reduction Reduction Step A 2-Methoxy-5-nitroaniline B Incomplete Acylation A->B Insufficient Reagent/ Low Temperature C Di-acylation A->C Excess Reagent/ High Temperature G Desired Product: N-(5-amino-2-methoxyphenyl)pentanamide D N-(2-methoxy-5-nitrophenyl)pentanamide E Azoxy/Azo/Hydrazo By-products D->E Incomplete Reduction F Amide Reduction D->F Harsh Reducing Agent (e.g., LiAlH4)

Caption: Potential impurity formation pathways during synthesis.

III. Purification Strategies

Even with optimized reaction conditions, some impurities may persist. Effective purification is key to obtaining a high-purity final product.

FAQ 4: How can I effectively purify my final product, N-(5-amino-2-methoxyphenyl)pentanamide?

Answer:

The choice of purification method depends on the nature and quantity of the impurities.

  • Crystallization: This is often the most effective method for removing minor impurities. The polarity of your final product is significantly different from the nitro-intermediate. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can be effective. Experiment with different solvent ratios to induce crystallization of the desired product while leaving impurities in the mother liquor.

  • Column Chromatography: If crystallization is ineffective or if you have multiple closely related impurities, silica gel column chromatography is a reliable option. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the components. The more polar amine product will elute later than the less polar nitro intermediate.

  • Acid-Base Extraction: The basicity of the newly formed amino group can be exploited for purification. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the ammonium salt, while non-basic impurities (like the unreacted nitro-intermediate) will remain in the organic layer. Subsequently, neutralize the aqueous layer with a base (e.g., NaHCO3 or NaOH) and extract your purified product back into an organic solvent.

Workflow for Acid-Base Extraction:

Purification_Workflow Crude Crude Product in Organic Solvent WashAcid Wash with Dilute Acid (e.g., 1M HCl) Crude->WashAcid Separate1 Separate Layers WashAcid->Separate1 Organic1 Organic Layer: Non-basic impurities Separate1->Organic1 Discard Aqueous1 Aqueous Layer: Protonated Product Separate1->Aqueous1 Neutralize Neutralize with Base (e.g., NaHCO3) Aqueous1->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Separate2 Separate Layers Extract->Separate2 Aqueous2 Aqueous Layer (Waste) Separate2->Aqueous2 Discard Organic2 Organic Layer: Purified Product Separate2->Organic2 Dry Dry and Concentrate Organic2->Dry Final Pure Product Dry->Final

Caption: Workflow for purification via acid-base extraction.

IV. References

  • Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. (2025). SAGE Publications Inc. Retrieved from

  • A one pot protocol to convert nitro-arenes into N-aryl amides. (2020). Royal Society of Chemistry. Retrieved from

  • A one pot protocol to convert nitro-arenes into N-aryl amides. (n.d.). National Center for Biotechnology Information. Retrieved from

  • Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal. Retrieved from

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. Retrieved from

  • How aniline react with carboxylic acid and carboxylic acid derivatives? (2017). Quora. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis of N-(5-amino-2-methoxyphenyl)pentanamide Analogues as Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Structure-Activity Relationships and Biological Performance

Introduction: The Search for New Antimicrobial Scaffolds

The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds that can be developed into next-generation antibiotics. In a recent high-throughput screening campaign, N-(5-amino-2-methoxyphenyl)pentanamide (Lead Compound 1) emerged as a promising hit, exhibiting modest but measurable activity against Gram-positive bacteria. Its simple, synthetically tractable structure makes it an ideal starting point for a medicinal chemistry program aimed at enhancing potency and defining the structure-activity relationship (SAR).

This guide provides a comprehensive comparison of a rationally designed series of analogues derived from this lead compound. We will delve into the synthetic strategies, present comparative biological data from key antimicrobial and cytotoxicity assays, and elucidate the critical structural motifs that govern biological activity. Our objective is to provide a clear, data-driven framework for researchers engaged in the development of new anti-infective agents.

Analogue Design and Synthesis Strategy

The initial lead compound was systematically modified at three key positions to probe the chemical space and understand the pharmacophore requirements for antimicrobial activity. The design strategy is illustrated below.

G cluster_0 Lead Compound 1 cluster_1 Modification Sites N-(5-amino-2-methoxyphenyl)pentanamide N-(5-amino-2-methoxyphenyl)pentanamide A Acyl Chain (R1) N-(5-amino-2-methoxyphenyl)pentanamide->A B Amino Group (R2) N-(5-amino-2-methoxyphenyl)pentanamide->B C Methoxy Group (R3) N-(5-amino-2-methoxyphenyl)pentanamide->C

Caption: Key modification sites on the lead compound.

General Synthetic Route: The analogues were synthesized via a straightforward acylation of substituted 2-methoxyanilines. Commercially available anilines were coupled with various acyl chlorides or carboxylic acids (using a coupling agent like EDC/HOBt) to yield the final amide products. Subsequent modifications, such as acetylation of the amino group, were performed as needed.[1][2] This approach allows for rapid diversification and generation of a focused library for biological evaluation.

Comparative Biological Activity

The synthesized compounds were evaluated for their antimicrobial efficacy against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens. To assess their potential for selective toxicity, a standard cytotoxicity assay was performed using human embryonic kidney (HEK293) cells.

Table 1: Comparative Antimicrobial Activity and Cytotoxicity Data

Compound IDR1 (Acyl Chain)R2 (Amino Group)R3 (Position 2)S. aureus MIC (µM)E. coli MIC (µM)HEK293 CC50 (µM)Selectivity Index (SI) (CC50/MIC S. aureus)
1 (Lead) n-Butyl-NH2-OCH364>128>128>2
2 Ethyl-NH2-OCH3128>128>128>1
3 n-Hexyl-NH2-OCH332>128>128>4
4 Cyclopropyl-NH2-OCH364>128>128>2
5 n-Butyl-NHCOCH3-OCH3>128>128>128-
6 n-Hexyl-NHCOCH3-OCH3>128>128>128-
7 n-Hexyl-NH2-OH16>1281127
8 n-Hexyl-NH2-Cl864486

MIC: Minimum Inhibitory Concentration; CC50: 50% Cytotoxic Concentration; SI: Selectivity Index.

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 reveals several key trends that inform the ongoing optimization of this chemical series.

  • Influence of the Acyl Chain (R1): Lipophilicity of the acyl chain appears to be a critical determinant of activity. Increasing the chain length from ethyl (2 ) to n-butyl (1 ) and then to n-hexyl (3 ) resulted in a progressive increase in potency against S. aureus. This suggests that the side chain may be involved in penetrating the bacterial cell membrane. The introduction of a rigid cyclopropyl group (4 ) did not improve activity over the linear n-butyl chain.

  • Role of the Amino Group (R2): The free amino group at the 5-position is essential for antimicrobial activity. Acetylation of this group in analogues 5 and 6 completely abrogated their efficacy. This indicates that the amino group likely acts as a crucial hydrogen bond donor in the interaction with the biological target.

  • Impact of the Methoxy Group (R3): Modification of the 2-methoxy group had a significant impact on both potency and spectrum of activity. Replacing the methyl ether with a hydroxyl group (7 ) maintained good activity. Most notably, substitution with a chloro group (8 ) not only enhanced the potency against S. aureus (MIC = 8 µM) but also conferred moderate activity against the Gram-negative pathogen E. coli (MIC = 64 µM). However, this modification also increased cytotoxicity, resulting in a modest selectivity index.

SAR cluster_R1 R1 (Acyl Chain) cluster_R2 R2 (Amino Group) cluster_R3 R3 (Position 2) cluster_Activity Biological Effect R1_increase Increasing Lipophilicity (e.g., n-Hexyl) Activity_increase Increased Potency R1_increase->Activity_increase Improves R1_decrease Decreasing Lipophilicity (e.g., Ethyl) Activity_decrease Decreased/Abolished Potency R1_decrease->Activity_decrease Reduces R2_free Free -NH2 R2_free->Activity_increase Essential R2_acetyl Acetylated -NHCOCH3 R2_acetyl->Activity_decrease Abolishes R3_methoxy -OCH3 R3_chloro -Cl R3_chloro->Activity_increase Enhances Activity_gn Gram-Negative Activity R3_chloro->Activity_gn Introduces

Caption: Summary of Structure-Activity Relationships (SAR).

Hypothetical Mechanism of Action: Inhibition of Bacterial DNA Gyrase

While the precise molecular target of this compound class is yet to be determined, the observed SAR profile shares similarities with other scaffolds known to inhibit bacterial topoisomerases, such as DNA gyrase. We hypothesize that the free amino group (R2) and the amide carbonyl form key hydrogen bonds within the enzyme's active site, while the lipophilic acyl chain (R1) engages with a hydrophobic pocket. The electron-withdrawing nature of the chloro substituent in analogue 8 may enhance binding affinity through favorable electrostatic interactions.

MoA cluster_workflow Proposed Mechanism of Action Compound Analogue 8 (R1=n-Hexyl, R2=-NH2, R3=-Cl) Binding Binding to Active Site Compound->Binding Target Bacterial DNA Gyrase (GyrA/GyrB subunits) Target->Binding Inhibition Inhibition of DNA Supercoiling/Relaxation Binding->Inhibition Replication Blocked DNA Replication Inhibition->Replication Death Bacterial Cell Death Replication->Death

Caption: Hypothetical mechanism of action pathway.

Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The protocols used to generate the data in this guide are detailed below.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3][4]

Workflow Diagram:

MIC_Workflow A 1. Prepare serial dilutions of test compounds in a 96-well plate. B 2. Add standardized bacterial inoculum (e.g., 5x10^5 CFU/mL) to each well. A->B C 3. Include controls: - Positive (bacteria, no compound) - Negative (broth only) - Standard antibiotic (e.g., Ampicillin) B->C D 4. Incubate plate at 37°C for 18-24 hours. C->D E 5. Determine MIC: Lowest concentration with no visible turbidity. D->E

Caption: Workflow for the MIC determination assay.

Step-by-Step Methodology:

  • Compound Preparation: A 2-fold serial dilution of each test compound is prepared in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.

  • Inoculum Preparation: The test bacteria (S. aureus ATCC 29213, E. coli ATCC 25922) are grown to the mid-logarithmic phase in MHB. The culture is then diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: 50 µL of the standardized bacterial inoculum is added to each well of the plate containing 50 µL of the serially diluted compound, resulting in a final volume of 100 µL.

  • Controls: Positive control wells (inoculum without compound) and negative control wells (broth only) are included on every plate to ensure the validity of the assay.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.

Protocol 2: Cytotoxicity (CC50) Assay

This assay measures the concentration of a compound that causes a 50% reduction in the viability of a mammalian cell line, providing an indication of its general toxicity.[5]

Step-by-Step Methodology:

  • Cell Seeding: HEK293 cells are seeded into a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The next day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., 0.1% DMSO) is included.

  • Incubation: The cells are incubated with the compounds for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: After incubation, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The resulting formazan crystals are dissolved by adding 100 µL of solubilization buffer (e.g., DMSO).

  • Data Analysis: The absorbance is read at 570 nm using a microplate reader. The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This comparative guide demonstrates the successful initial exploration of the N-(5-amino-2-methoxyphenyl)pentanamide scaffold. Our systematic analogue approach has yielded critical insights into the SAR, transforming a modest hit into a lead series with promising, albeit not yet optimal, antimicrobial properties.

Key Findings:

  • Analogue 8 emerged as the most potent compound, with an 8-fold improvement in activity against S. aureus and a broadened spectrum including E. coli.

  • A long, lipophilic acyl chain and a free 5-amino group are essential for activity.

  • Substitution at the 2-position is a viable strategy for modulating potency and spectrum.

Future work will focus on mitigating the cytotoxicity observed in analogue 8 while retaining its improved potency. This will involve synthesizing further analogues with different halogen substitutions at the R3 position or exploring bioisosteric replacements for the phenyl ring to enhance the selectivity index.

References

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. National Center for Biotechnology Information.[Link]

  • Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. National Center for Biotechnology Information.[Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Center for Biotechnology Information.[Link]

  • Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences.[Link]

  • Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. PubMed.[Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.[Link]

  • Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. PubMed.[Link]

  • Antimalarials. 16. Synthesis of 2-substituted analogues of 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3- (trifluoromethyl)phenoxy]quinoline as candidate antimalarials. PubMed.[Link]

  • Biological Activities of Cyclic and Acyclic B-Type Laxaphycins in SH-SY5Y Human Neuroblastoma Cells. MDPI.[Link]

  • Thanatin and vinyl sulfide analogues as narrow spectrum antimicrobial peptides that synergise with polymyxin B. Frontiers.[Link]

  • Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. MDPI.[Link]

  • Comparative Evaluation of Existing and Rationally Designed Novel Antimicrobial Peptides for Treatment of Skin and Soft Tissue Infections. MDPI.[Link]

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A Senior Application Scientist's Guide to Establishing In Vitro and In Vivo Correlation for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study on N-(5-amino-2-methoxyphenyl)pentanamide, a Putative Histone Deacetylase (HDAC) Inhibitor

Introduction

The successful translation of a promising compound from the laboratory bench to clinical application hinges on establishing a clear and predictive relationship between its activity in controlled, in vitro settings and its efficacy and pharmacokinetic profile in a complex biological system, or in vivo. This relationship is known as the In Vitro-In Vivo Correlation (IVIVC).[1][2] A robust IVIVC is a cornerstone of modern drug development, enabling researchers to make informed decisions, optimize formulations, and potentially reduce the need for extensive clinical studies.[1][3][4]

This guide provides a comprehensive framework for establishing an IVIVC for a novel therapeutic candidate. As a case study, we will focus on the hypothetical compound N-(5-amino-2-methoxyphenyl)pentanamide , hereafter referred to as Compound-H1 . Based on its chemical structure, which shares moieties with known benzamide and hydroxamic acid derivatives, we hypothesize that Compound-H1 functions as a Histone Deacetylase (HDAC) inhibitor.[5]

HDACs are a class of enzymes crucial for regulating gene expression; their dysregulation is a hallmark of many cancers, making them a validated therapeutic target.[5][6] HDAC inhibitors work by inducing hyperacetylation of histone proteins, leading to a more open chromatin structure that can reactivate tumor suppressor genes and trigger cell cycle arrest and apoptosis.[6][7]

This guide will compare Compound-H1 to two well-characterized, FDA-approved pan-HDAC inhibitors: Vorinostat (SAHA) and Panobinostat . We will outline the essential in vitro and in vivo experiments required to characterize its activity, establish a dose-response relationship, and ultimately build a predictive IVIVC model.

Mechanism of Action: The Role of HDAC Inhibition in Oncology

Histone deacetylases (HDACs) and histone acetyltransferases (HATs) are opposing enzymes that control the acetylation state of lysine residues on histone tails. This post-translational modification is a key epigenetic regulator. Deacetylation by HDACs leads to a condensed chromatin state (heterochromatin), generally associated with transcriptional repression.[5][6] In many cancers, HDACs are overexpressed, leading to the silencing of critical tumor suppressor genes.[5]

HDAC inhibitors, such as our hypothetical Compound-H1, block this action. By inhibiting HDACs, they cause an accumulation of acetylated histones, relaxing the chromatin structure and allowing for the transcription of previously silenced genes. This can induce a range of anti-tumor effects, including cell cycle arrest, differentiation, and apoptosis.[5][7]

Signaling Pathway of HDAC Inhibition

HDAC_Pathway cluster_nucleus Cell Nucleus cluster_effects Cellular Effects DNA DNA Histones Histone Proteins Histones->DNA forms Chromatin Active_Gene Active Gene Transcription Histones->Active_Gene Open Chromatin Silenced_Gene Silenced Gene Histones->Silenced_Gene Condensed Chromatin HAT HAT (Acetylation) HAT->Histones Adds Acetyl Groups HDAC HDAC (Deacetylation) HDAC->Histones Removes Acetyl Groups CompoundH1 Compound-H1 (HDAC Inhibitor) CompoundH1->HDAC Inhibits Apoptosis Apoptosis Active_Gene->Apoptosis CellCycleArrest Cell Cycle Arrest Active_Gene->CellCycleArrest Differentiation Differentiation Active_Gene->Differentiation

Caption: Mechanism of action for Compound-H1 as a putative HDAC inhibitor.

Part 1: In Vitro Characterization

The initial phase focuses on determining the biochemical potency and cellular activity of Compound-H1. These assays provide the foundational data for dose selection in subsequent in vivo studies.

Biochemical Potency: Pan-HDAC Enzymatic Assay

This assay directly measures the ability of Compound-H1 to inhibit the enzymatic activity of purified HDAC proteins. It is crucial for confirming the hypothesized mechanism of action and determining the compound's intrinsic potency.

Experimental Protocol: Fluorometric HDAC Inhibition Assay [6][8][9]

  • Preparation: Reconstitute purified human recombinant HDAC1 enzyme in assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[9]

  • Compound Dilution: Prepare a serial dilution of Compound-H1, Vorinostat, and Panobinostat in DMSO, then dilute further in assay buffer.

  • Reaction Setup: In a 96-well microplate, add the diluted compounds, the HDAC1 enzyme, and a fluorogenic acetylated peptide substrate.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for the deacetylation reaction.

  • Development: Add a developer solution containing a protease that specifically cleaves the deacetylated substrate, releasing a fluorophore.

  • Measurement: Read the fluorescence intensity using a plate reader (Excitation: 350-360 nm, Emission: 450-465 nm).[9]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) by fitting the data to a four-parameter logistic curve.

Cellular Activity: Cancer Cell Line Viability Assay

This assay assesses the compound's ability to inhibit the proliferation of cancer cells, providing a more biologically relevant measure of its anti-tumor potential.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Culture: Seed human colorectal carcinoma (HCT116) and multiple myeloma (MM.1S) cells in 96-well plates and allow them to adhere overnight. These cell lines are known to be sensitive to HDAC inhibitors.[10]

  • Compound Treatment: Treat the cells with a range of concentrations of Compound-H1, Vorinostat, and Panobinostat for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the GI50 value (the concentration required to inhibit 50% of cell growth).

Comparative In Vitro Activity Data (Hypothetical)
CompoundHDAC1 IC50 (nM)HCT116 GI50 (µM)MM.1S GI50 (nM)
Compound-H1 15 1.2 25
Vorinostat (SAHA)~10[11][12]~2.5[11]>1000
Panobinostat<10[10]~0.05<10[10]

These are representative, hypothetical values for Compound-H1, designed to illustrate a promising preclinical profile. Values for comparators are based on published literature.

Part 2: In Vivo Efficacy and Pharmacokinetics

The second phase evaluates the compound's anti-tumor activity and its pharmacokinetic (PK) profile in a living organism. A mouse xenograft model is the standard for this stage of preclinical development.[13][14]

Experimental Workflow: From In Vitro to In Vivo

IVIVC_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase cluster_correlation Correlation Phase EnzymeAssay HDAC Enzymatic Assay (Determine IC50) CellAssay Cell Viability Assay (Determine GI50) EnzymeAssay->CellAssay Confirms Cellular Target Engagement Xenograft Mouse Xenograft Model (Efficacy Study) CellAssay->Xenograft Guides Dose Selection IVIVC_Model IVIVC Model Development Xenograft->IVIVC_Model Provides Efficacy Data (%TGI) PK_Study Pharmacokinetic Study (Determine AUC, Cmax) PK_Study->IVIVC_Model Provides Exposure Data (AUC) IVIVC_Model cluster_data Input Data cluster_model PK/PD Correlation cluster_output Predictive Output InVitro_Data In Vitro Potency (GI50) Correlation Mathematical Model (%TGI = f(AUC / GI50)) InVitro_Data->Correlation InVivo_PK In Vivo Exposure (Plasma AUC) InVivo_PK->Correlation InVivo_Efficacy In Vivo Efficacy (%TGI) InVivo_Efficacy->Correlation to validate model Prediction Predict In Vivo Efficacy from In Vitro Data Correlation->Prediction

Caption: Conceptual model for an exposure-efficacy IVIVC.

By plotting the in vivo efficacy (%TGI) against a normalized exposure metric (e.g., the ratio of Plasma AUC to the in vitro GI50), a correlation can be established. A strong correlation allows researchers to:

  • Predict In Vivo Efficacy: Estimate the required clinical exposure needed to achieve a therapeutic effect based on the in vitro potency of the drug in relevant patient-derived cells.

  • Screen New Compounds: Triage future drug candidates by using their in vitro potency to predict their likely in vivo performance, saving significant time and resources. [15]3. Set Quality Control Standards: Establish meaningful specifications for the drug product, ensuring that each batch has the necessary characteristics to achieve the desired therapeutic outcome in vivo. [1][16][17]

Conclusion

Establishing a predictive IVIVC is a critical, data-driven process in drug development. For a novel anti-cancer agent like the hypothetical Compound-H1, this involves a systematic progression from determining biochemical and cellular potency in vitro to evaluating efficacy and pharmacokinetics in relevant in vivo models. By carefully designing these experiments and integrating the resulting data into a robust PK/PD model, researchers can gain invaluable insights into a compound's therapeutic potential. This framework not only de-risks the development process but also accelerates the journey of bringing effective new therapies to patients in need.

References

  • Vertex AI Search. (2026, January 6). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • U.S. Food and Drug Administration. (1997, September). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Retrieved from [Link]

  • Ocio, E. M., et al. (2007, November 16). Efficacy of Panobinostat (LBH589) in Multiple Myeloma Cell Lines and In Vivo Mouse Model. Blood.
  • Krytska, K., et al. (2020, October 27). Rapid In Vivo Validation of HDAC Inhibitor-Based Treatments in Neuroblastoma Zebrafish Xenografts. MDPI. Retrieved from [Link]

  • Stimson, L., et al. (n.d.). Histone Deacetylase Inhibitors as Therapeutic Agents for Cancer Therapy: Drug Metabolism and Pharmacokinetic Properties. Semantic Scholar. Retrieved from [Link]

  • Smith, M. A., et al. (2010). Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program. Pediatric Blood & Cancer. Retrieved from [Link]

  • Rashid, M., et al. (2012). Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]

  • Staal, F. J. T., et al. (2018, February). The HDAC inhibitor panobinostat (LBH589) exerts in vivo anti-leukaemic activity against MLL-rearranged acute lymphoblastic leukaemia and involves the RNF20/RNF40/WAC-H2B ubiquitination axis. Leukemia. Retrieved from [Link]

  • Hooker, J. M., et al. (2013, October 15). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear Medicine and Biology. Retrieved from [Link]

  • Ramaswamy, B., et al. (2016, May 25). Clinical pharmacokinetics of panobinostat, a novel histone deacetylase (HDAC) inhibitor: review and perspectives. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]

  • Mitacs. (n.d.). The Pharmacokinetics Evaluation of HDAC6-selective Inhibitors for Use in Therapeutic Strategies. Retrieved from [Link]

  • Nettersheim, D., et al. (2017). Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors. Methods in Molecular Biology. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Hdac-IN-51 in In Vitro Histone Deacetylase Activity Assays.
  • Atadja, P., et al. (2013, November 15). Profile of panobinostat and its potential for treatment in solid tumors: an update. Therapeutic Advances in Medical Oncology. Retrieved from [Link]

  • IAGIM. (n.d.). In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance.
  • Jantratid, E., & Dressman, J. (2009). In vitro-In vivo Correlation: Perspectives on Model Development. International Journal of Pharmaceutics. Retrieved from [Link]

  • Florindo, H. F., et al. (2018, June 19). The histone deacetylase inhibitor panobinostat is a potent antitumor agent in canine diffuse large B-cell lymphoma. Oncotarget. Retrieved from [Link]

  • Promega Corporation. (2014, October 15). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
  • U.S. Food and Drug Administration. (2018, March 2). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Retrieved from [Link]

  • Staal, F. J. T., et al. (2025, August 6). The HDAC inhibitor Panobinostat (LBH589) exerts in vivo anti-leukaemic activity against MLL-rearranged acute lymphoblastic leukaemia and involves the RNF20/RNF40/WAC-H2B ubiquitination axis. ResearchGate.
  • Shah, D. K., et al. (2018, April). Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach. Journal of Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]

  • Chinnaiyan, P., et al. (2004, September 24). Enhancement of Xenograft Tumor Radiosensitivity by the Histone Deacetylase Inhibitor MS-275 and Correlation with Histone Hyperacetylation. Clinical Cancer Research. Retrieved from [Link]

  • Kumar, S., et al. (2024, September 23). Evaluation of the anti-tumor activity of histone deacetylase inhibitors (HDAC6) on human pancreatic adenocarcinoma (PANC-1) cell line using a zebrafish xenograft model. Precision Cancer Medicine. Retrieved from [Link]

  • Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric).
  • Coffey, D. C., et al. (2001, May 1). The histone deacetylase inhibitor, CBHA, inhibits growth of human neuroblastoma xenografts in vivo, alone and synergistically with all-trans retinoic acid. Cancer Research.
  • Tharik, M., et al. (2021, September 1). Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. Current Drug Targets.
  • Ratajczak-Wrona, W., et al. (2021, September 19). Vorinostat (SAHA) and Breast Cancer: An Overview. International Journal of Molecular Sciences. Retrieved from [Link]

  • Bio-Techne. (n.d.). HDAC Activity/Inhibition Assay Kit (Colorimetric) (Cat # KA0628 V.01).
  • MedChemExpress. (n.d.). Vorinostat (SAHA).
  • Tharik, M., et al. (2025, August 10). (PDF) Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. ResearchGate.
  • Certara. (n.d.). How to Perform IVIVC for Extremely Long Acting Drugs.

Sources

Publish Comparison Guide: N-(5-amino-2-methoxyphenyl)pentanamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of N-(5-amino-2-methoxyphenyl)pentanamide and its analogues. This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the scaffold's utility as a precursor for Syk and LRRK2 kinase inhibitors, as well as its potential in HDAC inhibitor design.

Executive Summary & Scaffold Analysis

N-(5-amino-2-methoxyphenyl)pentanamide (CAS: 901581-42-8) is a privileged synthetic building block belonging to the class of 1,2,4-trisubstituted benzenes . In drug development, this molecule and its analogues serve as critical "linker-tail" fragments. The "5-amino" position typically functions as the nucleophile to attach a kinase-targeting heterocycle (the "Hinge Binder"), while the "pentanamide" chain acts as a solvent-exposed tail that modulates lipophilicity (LogP) and permeability.

Core Pharmacophore Architecture

The molecule consists of three functional domains:

  • The Anchor (Aniline Nitrogen): The 5-amino group is the reactive site for coupling with electrophilic heterocycles (e.g., chloropyrimidines).

  • The Core (Anisole Ring): The 2-methoxy group often provides metabolic stability and restricts conformational rotation via intramolecular hydrogen bonding.

  • The Tail (Pentanamide): An aliphatic chain that probes the hydrophobic depth of the target protein's binding pocket.

Comparative Analysis of Analogues

In Structure-Activity Relationship (SAR) studies, the length and nature of the amide tail are varied to optimize physicochemical properties. The table below compares the Pentanamide analogue against the standard Acetamide and the bulky Benzamide variants.

FeaturePentanamide Analogue Acetamide Analogue Benzamide Analogue
CAS Number 901581-42-86375-47-91016696-80-2 (var.)
Chain Length C5 (Pentyl)C2 (Methyl)Aromatic (Phenyl)
LogP (Calc.) ~1.07~0.50~2.5 - 3.0
Solubility Moderate (DMSO/EtOH)High (Polar solvents)Low (Requires DMSO)
Primary Utility Hydrophobic Probe: Used to test deep-pocket binding in kinases (Syk/LRRK2).Standard Linker: Default starting material for library generation.Pi-Stacking Probe: Used to engage aromatic residues in the binding site.
Metabolic Stability Moderate (susceptible to

-oxidation)
HighHigh
Performance Insight
  • Why use the Pentanamide? When the Acetamide analogue shows good potency but poor membrane permeability, switching to the Pentanamide analogue increases lipophilicity (LogP > 1.0), often improving cellular uptake without significantly altering the binding mode.

  • Experimental Causality: In LRRK2 inhibitor development, extending the alkyl chain from methyl (acetamide) to pentyl (pentanamide) can enhance potency by displacing water molecules from hydrophobic sub-pockets, a phenomenon known as the "hydrophobic effect" [1].

Mechanistic Pathways & Application

The primary application of this scaffold is in the synthesis of Spleen Tyrosine Kinase (Syk) and Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.

Synthesis & Application Workflow

The following diagram illustrates the conversion of the nitro-precursor to the active kinase inhibitor using the pentanamide scaffold.

SynthesisPathway cluster_0 Key Transformation Nitro Precursor N-(2-methoxy-5-nitrophenyl)pentanamide Reduction Reduction (H2, Pd/C or Fe/NH4Cl) Nitro->Reduction Amine Target Scaffold N-(5-amino-2-methoxyphenyl)pentanamide Reduction->Amine Coupling SnAr Coupling (with 2,4-dichloropyrimidine) Amine->Coupling Nucleophilic Attack Inhibitor Final Kinase Inhibitor (Syk/LRRK2 Antagonist) Coupling->Inhibitor

Figure 1: Synthetic pathway transforming the nitro-precursor into the active amino-scaffold, which is then coupled to a heterocycle to form the final drug candidate.

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis and characterization of the scaffold.

Protocol A: Selective Reduction of Nitro-Precursor

Objective: Synthesize N-(5-amino-2-methoxyphenyl)pentanamide from N-(2-methoxy-5-nitrophenyl)pentanamide without over-reduction.

  • Preparation: Dissolve 1.0 eq of N-(2-methoxy-5-nitrophenyl)pentanamide in Ethanol/Water (4:1 v/v).

  • Catalyst Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq).

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (amine).

  • Work-up: Filter the hot solution through Celite to remove iron residues. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography.

    • Validation: Verify structure via 1H-NMR. Look for the disappearance of aromatic protons shifted by the nitro group and the appearance of a broad singlet (NH2) around 4.5–5.0 ppm.

Protocol B: Kinase Binding Assay (LanthaScreen™)

Objective: Evaluate the affinity of the final inhibitor derived from the pentanamide scaffold against Syk/LRRK2.

  • Reagents: Use Europium-labeled anti-tag antibody and Alexa Fluor® 647-labeled Kinase Tracer.[1]

  • Incubation: Mix the kinase (5 nM), antibody (2 nM), tracer (concentration = Kd), and the test compound (dilution series) in assay buffer.

  • Equilibrium: Incubate for 60 minutes at Room Temperature in the dark.

  • Detection: Measure TR-FRET using a microplate reader (Ex: 340 nm, Em: 615 nm/665 nm).

  • Analysis: Plot the emission ratio (665/615 nm) against log[Compound]. Calculate IC50 using a sigmoidal dose-response model.

References

  • European Patent Office. (2014). Heterocyclic compounds as kinase inhibitors. Patent EP2699572A1. Link

  • ChemBridge Corporation. (2021). Product Monograph: N-(5-amino-2-methoxyphenyl)pentanamide (BB-7371152). Hit2Lead Database. Link

  • Thormann, A., et al. (2009). Protein Kinase Mutated in Parkinson's Disease.[1][2][3] Biochemical Journal, 424, 47-90.[2][3] (Contextual citation for LRRK2 kinase assays).

  • Riccaboni, M., et al. (2010).[1] Syk inhibitors: a new class of immunosuppressants. Drug Discovery Today, 15(13-14), 517-530. (Contextual citation for Syk inhibitor scaffolds).

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of N-(5-amino-2-methoxyphenyl)pentanamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of N-(5-amino-2-methoxyphenyl)pentanamide. As a trusted partner in your research, we are committed to providing information that ensures safety, compliance, and scientific integrity beyond the product itself. The procedures outlined here are designed for researchers, scientists, and drug development professionals.

Hazard Assessment and Risk Profile

N-(5-amino-2-methoxyphenyl)pentanamide is a solid organic compound containing two key functional groups that dictate its hazard profile: an aromatic amine and an amide. Aromatic amines as a class are known for their potential toxicity, and some are suspected carcinogens. Amides can be incompatible with strong acids and oxidizing agents.[1][2]

Based on data from structurally related compounds and general chemical safety principles, the following hazards should be assumed until specific data becomes available.

Hazard CategoryAssumed Risk and RationaleSupporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Aromatic amines can be readily absorbed and exhibit systemic toxicity.[3][4][5]U.S. EPA, GHS Data[5]
Skin Corrosion / Irritation Causes skin irritation. Prolonged contact should be avoided.[4][5]Fisher Scientific SDS[4]
Serious Eye Damage / Irritation Causes serious eye irritation. Direct contact can lead to significant injury.[4][5]Fisher Scientific SDS[4]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[5]U.S. EPA, GHS Data[5]
Germ Cell Mutagenicity / Carcinogenicity Data not available. However, some aromatic amines are known or suspected mutagens/carcinogens. Treat with caution.[2]Auburn University[2]
Aquatic Toxicity Assumed to be harmful or toxic to aquatic life, potentially with long-lasting effects.[6][7]BASF SDS[6]

Pre-Disposal Preparations: Your Safety Checklist

Before handling any waste containing N-(5-amino-2-methoxyphenyl)pentanamide, ensure the following preparations are complete. This protocol is self-validating; if any step cannot be met, you should not proceed.

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The goal is to prevent all routes of exposure—inhalation, ingestion, and skin/eye contact.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use.[8]

  • Eye Protection: Use safety glasses with side-shields or chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[9]

  • Skin and Body Protection: A flame-resistant laboratory coat is mandatory. Ensure it is fully buttoned.[8]

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[10]

Required Materials

Have the following materials ready at your workstation:

  • A designated hazardous waste container made of compatible material (e.g., a high-density polyethylene (HDPE) bottle or drum) with a tightly fitting screw cap.[11][12]

  • Hazardous Waste Label (pre-filled with all information except the accumulation start date).

  • Spill kit appropriate for solid organic chemicals (containing absorbent pads, inert material like vermiculite or sand, and bags for spill debris).[3]

Step-by-Step Waste Collection and Segregation Protocol

Under no circumstances should N-(5-amino-2-methoxyphenyl)pentanamide or its waste be disposed of down the sanitary sewer or in the regular trash.[2][13] The required method of disposal is collection for incineration by a licensed professional waste disposal service.[3][10]

Step 1: Designate a Satellite Accumulation Area (SAA)

Establish a designated SAA in your laboratory where the waste container will be stored. This area must be at or near the point of generation and under the control of the laboratory personnel.[12]

Step 2: Prepare and Label the Waste Container

Proper labeling is a critical compliance and safety step.

  • Affix a "Hazardous Waste" label to your designated container.

  • Clearly write the full chemical name: "N-(5-amino-2-methoxyphenyl)pentanamide". Do not use abbreviations or formulas.[12]

  • List all associated hazards: "Toxic", "Irritant".[12]

  • Leave the date field blank until you add the first piece of waste.

Step 3: Segregate and Dispose of Different Waste Streams
  • Unused or Expired Solid Compound:

    • Carefully transfer the solid chemical into the labeled hazardous waste container inside a chemical fume hood.

    • Avoid generating dust.[6] If any dust is created, gently wipe the area with a damp cloth or paper towel and dispose of it as contaminated solid waste.

  • Contaminated Labware and Debris (Gloves, Weigh Paper, Pipette Tips, etc.):

    • Place all items grossly contaminated with the compound directly into the designated hazardous waste container.

    • Do not mix this waste with regular trash.

  • Empty Product Containers:

    • The original container of an acutely toxic or hazardous chemical is also considered hazardous waste unless properly decontaminated.[2]

    • Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol).

    • Crucially, collect the first rinse as hazardous waste and pour it into your hazardous waste container.[10][11] Subsequent rinses may also need to be collected depending on local regulations.

    • After triple rinsing, deface the label on the original container and dispose of it in the appropriate solid waste stream (e.g., glassware disposal box).[11]

  • Solutions of the Compound:

    • Pour waste solutions directly into the hazardous waste container.

    • Ensure the waste is compatible with any other waste already in the container. Do not mix with incompatible waste streams like acids, bases, or oxidizers. [1][11] Amides are incompatible with acids and oxidizers, which can cause heat generation or the release of toxic gases.[1]

Step 4: Securely Store the Waste Container
  • After adding waste, securely fasten the cap. Waste containers must be kept closed at all times except when waste is being added.[11][12]

  • Place the container in your designated SAA.

  • Maintain a log of the waste added to the container.

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with N-(5-amino-2-methoxyphenyl)pentanamide.

G cluster_waste_types 1. Identify Waste Type cluster_actions 2. Execute Segregation Protocol start Waste Generation (N-(5-amino-2-methoxyphenyl)pentanamide) solid_waste Solid Waste (Expired Reagent, Contaminated Powder) start->solid_waste contaminated_debris Contaminated Debris (Gloves, Weigh Paper, Wipes) start->contaminated_debris empty_container Empty Reagent Bottle start->empty_container solutions Aqueous/Solvent Solutions start->solutions collect_solid Place directly into Hazardous Waste Container solid_waste->collect_solid contaminated_debris->collect_solid triple_rinse Triple Rinse with Solvent empty_container->triple_rinse solutions->collect_solid final_container Store in Closed, Labeled Hazardous Waste Container in Satellite Accumulation Area collect_solid->final_container collect_rinsate Collect First Rinse as Hazardous Waste triple_rinse->collect_rinsate dispose_bottle Deface Label & Dispose of Rinsed Bottle Appropriately triple_rinse->dispose_bottle collect_rinsate->collect_solid final_disposal Arrange Pickup by Licensed Waste Disposal Service (Incineration) final_container->final_disposal

Caption: Disposal decision workflow for N-(5-amino-2-methoxyphenyl)pentanamide waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (If Necessary): For a large spill, evacuate the immediate area.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE as described in Section 2.1.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[6] Avoid raising dust.

    • For Liquids: Cover with absorbent pads, working from the outside in.

  • Clean Up: Carefully sweep or scoop the contained material and place it into your labeled hazardous waste container.[6]

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department, following local protocols.

References

  • United Nations. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Greenbook. (n.d.). Precautionary Statements. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Amides Waste Compatibility. Retrieved from [Link]

  • Auburn University. (n.d.). Chemical Waste Management Guide. Risk Management and Safety. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). SOP for Sodium Amide. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Jurowski, K., & Frydrych, A. (2026). First toxicity profile of aminoindane-based new psychoactive substances... Toxicology in Vitro, 110, 106149. Retrieved from [Link]

  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Amino-4-(benzyloxy)-5-methoxybenzamide - GHS Data. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

Operational Safety Guide: PPE & Handling of N-(5-amino-2-methoxyphenyl)pentanamide

[1][2]

Executive Summary & Risk Profile

N-(5-amino-2-methoxyphenyl)pentanamide (CAS: 901581-42-8) is a functionalized aniline derivative often used as a scaffold in medicinal chemistry.[1][2] While specific toxicological data for this exact intermediate may be limited in public repositories, its structural moieties—specifically the primary aromatic amine (aniline functionality) and the methoxyphenyl group (anisole)—dictate a strict safety protocol based on Structure-Activity Relationship (SAR) analysis.[1][2]

Predicted Hazard Profile (SAR-Based):

  • Primary Risk: Skin Sensitization & Absorption. Aromatic amines are lipophilic and can readily penetrate the stratum corneum, carrying risks of methemoglobinemia or allergic dermatitis.

  • Secondary Risk: Respiratory Irritation (STOT-SE 3).[1] Fine particulates of the solid can irritate the bronchial lining.

  • Containment Strategy: Default to Occupational Exposure Band (OEB) 3 (10–100 µg/m³) protocols until specific toxicology proves otherwise.[1]

The PPE Matrix: Layered Defense System[2]

Do not rely on a single barrier. Use a "Swiss Cheese" model where multiple layers cover the potential failure points of the previous layer.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory N95 / P100 (Minimum) Rationale: Solid particulates are the primary vector.[1][2] For quantities >1g or open handling outside a hood, upgrade to a PAPR (Powered Air Purifying Respirator).[2]
Ocular Chemical Splash Goggles Rationale: Safety glasses are insufficient.[2] Aniline derivatives are severe eye irritants; unvented or indirect-vent goggles prevent vapor/dust entry.[2]
Dermal (Hands) Double Nitrile (0.11mm min) Rationale: Outer: 8 mil nitrile (high durability).[1][2] Inner: 4 mil nitrile (tactile sensitivity).[2] Note: Latex is permeable to many organic amines and is strictly prohibited.[2]
Dermal (Body) Tyvek® Lab Coat / Coverall Rationale: Cotton absorbs and holds chemical contaminants against the skin.[2] Non-woven polyethylene (Tyvek) sheds particulates and resists light splashes.[2]
Footwear Closed-toe + Shoe Covers Rationale: Prevents tracking of migration-prone dust into common areas.[1][2]

Gowning & Degowning Protocol (Step-by-Step)

Improper removal of PPE is the most common cause of exposure. Treat the outside of your PPE as "hot" (contaminated) at all times.

Phase A: Donning (Pre-Entry)[1]
  • Inspection: Check nitrile gloves for pinholes using the "air inflation" test.[2]

  • Inner Layer: Don the first pair of nitrile gloves.[2] Tuck lab coat cuffs over these gloves.

  • Outer Layer: Don the second pair of nitrile gloves (preferably a different color to spot tears).[2] Pull the cuff of the outer glove over the sleeve of the lab coat. Tape the junction if handling >10g of powder.[2]

  • Mirror Check: Verify no skin is exposed between the collar and goggles.[2]

Phase B: Doffing (Exit Strategy)
  • Gross Decon: If visible powder is on gloves, wipe with a methanol-dampened Kimwipe (discard in solid hazardous waste) while inside the fume hood.[2]

  • Outer Glove Removal: Use the "beak method"—pinch the outside of the glove near the wrist and peel away, turning it inside out.[2]

  • Goggle Removal: Handle only by the straps behind the head. The front lens is considered contaminated.[2]

  • Coat Removal: Unzip/unbutton. Peel the coat back from the shoulders, turning it inside out to trap any particulates inside the bundle.

  • Inner Glove Removal: Slide a clean finger under the wrist of the remaining glove and peel off.[2]

  • Wash: Immediately wash hands with soap and cool water (warm water opens pores, increasing absorption risk).[2]

Engineering Controls & Workflow Logic

PPE is the last line of defense.[2] Engineering controls are the primary barrier.[2] Use the following logic flow to determine the workspace requirement.

Decision Logic: Hood vs. Glovebox

SafetyLogicStartHandling N-(5-amino-2-methoxyphenyl)pentanamideStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidSolutionSolution / OilStateCheck->SolutionQtyCheckQuantity > 100mg?Solid->QtyCheckFumeHoodStandard Fume Hood(Sash @ 18 inches)Solution->FumeHoodLow Dust RiskQtyCheck->FumeHoodNo (<100mg)GloveBoxGlove Box / Isolator(Negative Pressure)QtyCheck->GloveBoxYes (>100mg)StaticControlREQUIRED: Anti-Static Gun(Prevent particulate scatter)FumeHood->StaticControlIf solidGloveBox->StaticControl

Figure 1: Operational decision tree for containment selection based on physical state and quantity.[1]

Waste Disposal & Emergency Response

Disposal Protocol
  • Solid Waste: Dispose of contaminated PPE, wipes, and weighing boats in a container labeled "Hazardous Waste: Toxic Organic Solid." Do not mix with general trash.[2]

  • Liquid Waste: Segregate into "Non-Halogenated Organics" unless dissolved in DCM/Chloroform.

  • Container Rinse: Triple rinse all glassware with acetone before removing from the hood.[2] Collect the first 3 rinses as hazardous waste.[2]

Emergency Decontamination
  • Skin Contact:

    • Do not scrub. Scrubbing abrades the skin and accelerates absorption of anilines.[2]

    • Flush with water for 15 minutes.

    • Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.[2]

  • Spill Cleanup (Powder):

    • Do not dry sweep.[2]

    • Cover spill with wet paper towels (solvent or water) to prevent dust generation.

    • Wipe inward from the perimeter to the center.[2]

References

  • Occupational Safety and Health Administration (OSHA). (2024).[2][3] Personal Protective Equipment Standards (29 CFR 1910.132).[2] United States Department of Labor.[2] [Link]1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[2] [Link]1][2]

  • Centers for Disease Control and Prevention (CDC). (2020). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition - Appendix A: Primary Containment for Biohazards.[1][2] (Applied here for chemical containment principles). [Link]1]

  • PubChem. (n.d.). Compound Summary: Anisole Derivatives Safety Profile. National Library of Medicine.[2] [Link]1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-amino-2-methoxyphenyl)pentanamide
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.